molecular formula C₃₆H₄₃N₃O₇S₂ B560657 Cy5-YNE CAS No. 1345823-20-2

Cy5-YNE

Cat. No.: B560657
CAS No.: 1345823-20-2
M. Wt: 693.87
InChI Key: SDCASIAEYVOHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy5-YNE, also known as Sulfo-Cyanine5 alkyne, is a far-red fluorescent reactive dye specifically engineered for labeling the amino groups of peptides, proteins, and oligonucleotides . This compound is a key reagent for click chemistry applications, as it contains alkyne groups that readily undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules bearing azide groups, enabling highly specific and efficient bioconjugation . With its Sulfo-Cyanine5 core, the dye offers excitation and emission profiles in the far-red region, which is advantageous for fluorescence-based techniques due to reduced background autofluorescence in biological specimens, leading to a higher signal-to-noise ratio . The product is presented as a grayish brown to reddish brown solid powder with a molecular formula of C 36 H 43 N 3 O 7 S 2 and a molecular weight of 693.87 g/mol . For optimal stability, it is recommended to store the powder at -20°C and protect it from light during transportation and storage . When preparing solutions, DMSO is a common solvent, and various injection or oral formulations can be prepared for research purposes, such as mixtures with saline, Tween 80, or corn oil . This compound is intended for Research Use Only and is not approved for human or diagnostic use . Researchers can leverage this reagent for a wide array of applications, including confocal microscopy, flow cytometry, fluorescence microplate reader assays, and high-density single-particle tracking in living cells .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCASIAEYVOHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cy5-YNE: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Cy5-YNE

This compound, also known as Sulfo-Cyanine5-alkyne, is a fluorescent probe that combines the far-red emitting cyanine (B1664457) dye, Cy5, with a terminal alkyne group (-YNE).[1] This alkyne functional group makes this compound a valuable tool for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[2] Specifically, the alkyne moiety of this compound can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing an azide (B81097) group.[1][2] This reaction forms a stable triazole linkage, enabling the covalent attachment of the bright and photostable Cy5 fluorophore to a wide range of biomolecules, including proteins, peptides, and oligonucleotides, for visualization and tracking.[2]

The Cy5 core of the molecule provides excellent spectral properties for biological imaging, with excitation and emission maxima in the far-red region of the spectrum. This is advantageous for cellular imaging as it minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the tables below. These properties make it a robust and sensitive fluorescent probe for a variety of applications.

PropertyValueReference
Excitation Maximum (λex) ~646 - 650 nm
Emission Maximum (λem) ~662 - 680 nm
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ at ~646 nm
Fluorescence Quantum Yield (Φ) ~0.2
Molecular Weight Varies by salt form (e.g., 556.2 g/mol for C35H42ClN3O)
Solubility Soluble in DMSO and DMF

Experimental Protocols

The following are detailed methodologies for the use of this compound in labeling proteins and oligonucleotides via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protein Labeling with this compound

This protocol describes the general steps for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A reducing agent such as sodium ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP)

  • A copper ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Protocol:

  • Preparation of Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a 250 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in nuclease-free water.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) in the reaction buffer.

    • Add this compound to the protein solution to a final concentration that is typically 2-10 fold molar excess over the protein.

    • Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and other reaction components by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer.

  • Determination of Labeling Efficiency:

    • The degree of labeling (DOL) can be determined by measuring the absorbance of the purified protein at 280 nm and the absorbance of Cy5 at its maximum absorbance (~646 nm).

Oligonucleotide Labeling with this compound

This protocol outlines the steps for labeling an azide-modified oligonucleotide with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Nuclease-free water

  • Purification method (e.g., ethanol (B145695) precipitation, HPLC)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and THPTA as described in the protein labeling protocol.

  • Labeling Reaction:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of 100-500 µM.

    • Add this compound to the oligonucleotide solution to a final concentration that is typically 1.5-5 fold molar excess over the oligonucleotide.

    • Add the premixed CuSO₄/THPTA solution to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • The labeled oligonucleotide can be purified by ethanol precipitation or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis of Labeled Oligonucleotide:

    • The purity and labeling efficiency can be assessed by techniques such as mass spectrometry or by measuring the absorbance at 260 nm (for the oligonucleotide) and ~646 nm (for Cy5).

Visualization of Signaling Pathways: G-Protein Coupled Receptor (GPCR) Signaling

This compound is a powerful tool for visualizing and tracking biomolecules in living cells. A key application is the study of signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). By labeling a ligand or the receptor itself, researchers can monitor its localization, trafficking, and interaction with other signaling molecules.

The following diagram illustrates a simplified signaling pathway of the adenosine (B11128) A2A receptor (A2AR), a GPCR that plays a crucial role in various physiological processes. Fluorescently labeled ligands, such as a Cy5-labeled agonist, can be used to visualize the initial steps of this cascade.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cy5_Agonist Cy5-Labeled Agonist A2AR Adenosine A2A Receptor (A2AR) Cy5_Agonist->A2AR Binding & Activation Gs_protein Gs Protein (α, β, γ subunits) A2AR->Gs_protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activation cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB Phosphorylated CREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Initiation

Caption: Adenosine A2A Receptor Signaling Pathway.

Workflow for Visualizing GPCR Trafficking:

The following diagram illustrates a typical experimental workflow for using a Cy5-labeled ligand to study GPCR trafficking.

GPCR_Trafficking_Workflow Start Start: Cells expressing the GPCR of interest Labeling Incubate cells with Cy5-labeled ligand Start->Labeling Wash Wash to remove unbound ligand Labeling->Wash Imaging_T0 Image cells at Time 0 (t=0) (e.g., confocal microscopy) Wash->Imaging_T0 Stimulation Add agonist to stimulate receptor internalization Imaging_T0->Stimulation Imaging_Time_Course Acquire images at different time points (e.g., 5, 15, 30, 60 min) Stimulation->Imaging_Time_Course Analysis Analyze images to quantify receptor internalization and trafficking to endosomes Imaging_Time_Course->Analysis End End: Determine trafficking kinetics and pathway Analysis->End

Caption: Experimental workflow for GPCR trafficking studies.

References

Cy5-YNE: A Technical Guide to a Versatile Bioorthogonal Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cy5-YNE, a fluorescent probe widely utilized in biological research and drug development. This compound combines the well-established photophysical properties of the cyanine (B1664457) dye Cy5 with a terminal alkyne group (-YNE), enabling its versatile use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the precise and efficient labeling of a wide array of biomolecules, including proteins, nucleic acids, and glycans, for subsequent visualization and quantification.

Core Photophysical Properties of this compound

The performance of this compound as a fluorescent reporter is defined by its excitation and emission spectra, molar extinction coefficient, and quantum yield. These parameters are crucial for designing and optimizing fluorescence-based experiments. The far-red spectral properties of Cy5 minimize background autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[1][2]

PropertyValueReference
Maximum Excitation Wavelength (λex) ~649-651 nm[3][4][5]
Maximum Emission Wavelength (λem) ~666-680 nm[3][4][5][6]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[1][5][7][8]
Quantum Yield (Φ) ~0.2 - 0.27[5][8][9]

Note: The exact spectral characteristics can be influenced by the local microenvironment, such as solvent polarity and conjugation to a biomolecule.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol

This protocol outlines a general procedure for labeling azide-modified biomolecules with this compound. It is a highly selective and efficient bioorthogonal reaction.[10][11]

Materials:

  • Azide-modified biomolecule (e.g., protein, oligo nucleotide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA)

  • Amine-free buffer (e.g., PBS, HEPES)

  • DMSO or DMF for dissolving this compound

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Prepare a 10 mM stock solution of the copper-chelating ligand in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with this compound in an appropriate buffer. The molar ratio of dye to biomolecule may need to be optimized.

    • Add the copper-chelating ligand to the reaction mixture.

    • Add CuSO₄ to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction time may require optimization.

  • Purification:

    • Remove the unreacted this compound and other reaction components using an appropriate method for the biomolecule of interest (e.g., gel filtration, dialysis, or spin concentrators).[12]

Live-Cell Imaging with this compound

This compound is well-suited for live-cell imaging due to its far-red excitation and emission, which reduces phototoxicity and background fluorescence.[13][14][15][16]

General Workflow:

  • Metabolic Labeling: Introduce an azide-modified metabolic precursor to the cells (e.g., an azide-modified sugar or amino acid). The cells will incorporate this into their biomolecules.

  • Fixation and Permeabilization (Optional but common for intracellular targets): Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membrane with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • Click Reaction: Perform the CuAAC reaction as described above directly on the fixed and permeabilized cells.

  • Washing: Wash the cells extensively to remove unreacted reagents.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5. A laser line of 633 nm or 647 nm is ideal for excitation.[17]

Visualizations

experimental_workflow cluster_labeling Biomolecule Labeling cluster_analysis Downstream Analysis azide_biomolecule Azide-Modified Biomolecule click_reaction Click Reaction (CuAAC) azide_biomolecule->click_reaction cy5_yne This compound cy5_yne->click_reaction reagents CuSO4, Ascorbate, Ligand reagents->click_reaction labeled_biomolecule Cy5-Labeled Biomolecule click_reaction->labeled_biomolecule Covalent Bond Formation purification Purification labeled_biomolecule->purification Removal of Excess Reagents analysis Fluorescence-Based Analysis purification->analysis imaging Microscopy/ Imaging analysis->imaging e.g. flow_cytometry Flow Cytometry analysis->flow_cytometry e.g.

Caption: General workflow for labeling a biomolecule with this compound via click chemistry.

signaling_pathway cluster_synthesis Metabolic Labeling & Click Reaction cluster_detection Detection azide_precursor Azide-Modified Metabolic Precursor cell Live Cell azide_precursor->cell Cellular Uptake & Incorporation azide_labeled_cell Cell with Azide- Labeled Biomolecules cell->azide_labeled_cell Metabolic Labeling click_reaction_cell Click Reaction azide_labeled_cell->click_reaction_cell cy5_yne This compound cy5_yne->click_reaction_cell click_reagents Click Chemistry Reagents click_reagents->click_reaction_cell labeled_cell Cy5-Labeled Cell click_reaction_cell->labeled_cell excitation Excitation labeled_cell->excitation Illuminate with ~650 nm light emission Emission (~670 nm) excitation->emission Fluorescence detector Microscope/ Detector emission->detector Signal Capture

Caption: Signaling pathway for live-cell imaging using this compound.

References

Core Principle: The Foundation of Cy5-YNE Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cy5-YNE Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound is a fluorescent dye molecule, specifically a Cyanine5 fluorophore, that has been functionalized with a terminal alkyne group (-YNE)[1][2]. This alkyne group is a key chemical handle that allows the Cy5 dye to be covalently attached to other molecules using a highly efficient and specific set of reactions known as "click chemistry"[3]. The most prominent of these reactions for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][4][5].

The CuAAC reaction is a 1,3-dipolar cycloaddition between the alkyne on the this compound molecule and an azide (B81097) group (-N₃) on a target molecule[3][6]. This reaction, facilitated by a copper(I) catalyst, results in the formation of a stable, five-membered triazole ring that covalently links the Cy5 dye to the target[4][6][]. The reaction is highly specific, bioorthogonal (meaning it does not interfere with native biological processes), and can be performed in aqueous environments, including complex biological samples[4][8].

The copper(I) catalyst is crucial for the reaction's efficiency and is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate[9]. To prevent potential cytotoxicity from free copper ions and to protect biomolecules from oxidative damage, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the copper(I) ion[9][10][11].

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Cy5_YNE Cy5-Alkyne (this compound) Triazole_Product Cy5-Triazole-Biomolecule (Stable Conjugate) Cy5_YNE->Triazole_Product + Azide_Molecule Azide-Modified Biomolecule (R-N₃) Azide_Molecule->Triazole_Product Cu_I Copper(I) Catalyst [Cu(I)] Cu_I->Triazole_Product Catalyzes

Figure 1: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

Quantitative Data Presentation

The photophysical properties of this compound are critical for its application as a fluorescent probe. The key quantitative data are summarized below.

PropertyValueReference
Excitation Wavelength (λex)~650 nm[1]
Emission Wavelength (λem)~670 - 680 nm[1]
Molar Extinction Coefficient (ε)250,000 cm⁻¹M⁻¹[8]
Fluorescence Quantum Yield (Φ)0.2[8]
Reaction Kinetics (CuAAC Rate Constant)10 to 10⁴ M⁻¹s⁻¹[12]

Applications and Experimental Workflows

A primary application of this compound click chemistry is the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group. A powerful example is the visualization of glycoproteins within a cell.

This process involves a two-step workflow:

  • Metabolic Labeling: Cells are cultured with a synthetic, azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)[13]. The cells' biosynthetic pathways incorporate this azido-sugar into glycoproteins[14][15][16].

  • Click Chemistry Detection: After incubation, the cells are lysed, and the azide-labeled glycoproteins are reacted with this compound using the CuAAC protocol. The resulting fluorescently tagged proteins can then be visualized and analyzed using techniques like SDS-PAGE and in-gel fluorescence scanning[14].

Glycoprotein_Labeling_Workflow cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Click Reaction & Detection A Incubate live cells with azide-modified sugar (e.g., Ac₄ManNAz) B Cellular metabolic pathways incorporate azido-sugars into glycoproteins A->B C Azide-labeled glycoproteins are produced in situ B->C D Lyse cells to release labeled glycoproteins C->D Proceed to labeling E Perform CuAAC reaction with This compound, Cu(I), and ligand D->E F Cy5 is covalently attached to glycoproteins via triazole linkage E->F G Analyze labeled proteins (e.g., SDS-PAGE, Fluorescence Imaging) F->G

Figure 2: Experimental workflow for metabolic labeling and detection of glycoproteins.

Experimental Protocols

Protocol 1: General CuAAC Labeling of Azide-Modified Proteins with this compound

This protocol is adapted from established methods for conjugating dyes to proteins[10][17].

A. Materials and Reagents:

  • Azide-modified protein in a buffer free of sodium azide (e.g., PBS).

  • This compound.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 1.5x Protein Labeling Buffer: Contains copper(II) salt, THPTA ligand, and aminoguanidine.

  • Ascorbic Acid.

  • Deionized water.

  • Inert gas (Argon or Nitrogen).

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette).

B. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Ascorbic Acid Solution: Prepare a fresh 50 mM solution of ascorbic acid in deionized water. This solution oxidizes readily and should be made immediately before use[10][17].

C. Labeling Procedure:

  • Determine the total reaction volume based on the amount of protein. The protein solution should constitute no more than one-third of the total volume[10].

  • In a microcentrifuge tube, add the 1.5x protein labeling buffer to your azide-modified protein solution and mix.

  • Add the calculated volume of the 10 mM this compound stock solution. A 3-10 fold molar excess of the dye over the protein is recommended, depending on the degree of azide modification[17]. Vortex to mix.

  • Degassing (Recommended): To remove oxygen which can interfere with the catalyst, purge the tube with an inert gas (argon or nitrogen) for 30-60 seconds. The gas stream should agitate the liquid surface without causing splashing[10][17].

  • Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state[10].

  • Purge the tube headspace again with inert gas, cap it tightly, and vortex.

  • Incubate the reaction at room temperature for 8-16 hours, protected from light[17].

  • Purification: Following incubation, remove the unreacted this compound and catalyst components from the labeled protein using size-exclusion chromatography or dialysis[10][17].

Protocol 2: Metabolic Labeling of Cellular Glycans with Ac₄ManNAz

This protocol provides a general guideline for introducing azide reporters into cellular glycans[13][14].

A. Materials:

  • Mammalian cells of interest in culture.

  • Complete cell culture medium.

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz).

  • DMSO.

  • Phosphate-buffered saline (PBS).

B. Labeling Procedure:

  • Stock Solution: Dissolve Ac₄ManNAz in DMSO to create a 10 mM stock solution.

  • Cell Seeding: Plate cells in an appropriate culture vessel to be sub-confluent at the time of harvesting.

  • Metabolic Labeling: The day after seeding, add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration may vary by cell type.

  • Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 48 to 72 hours to allow for incorporation of the azido-sugar into cellular glycans[14].

  • Washing: After incubation, gently wash the cells two to three times with warm PBS to remove unincorporated Ac₄ManNAz.

  • The cells are now ready for downstream processing, such as cell lysis followed by this compound click chemistry as described in Protocol 1.

References

An In-depth Technical Guide to Fluorescent Labeling with Cy5-YNE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-YNE, a powerful fluorescent probe, and its application in biomolecular labeling through click chemistry. We will delve into the core principles of the labeling reaction, provide detailed experimental protocols, and present key quantitative data to enable researchers to effectively utilize this technology in their work.

Introduction to this compound and Click Chemistry

This compound, also known as Sulfo-Cyanine5-alkyne, is a fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It is characterized by its bright fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to minimal autofluorescence from cells and tissues in this range.[3] The key feature of this compound is the presence of a terminal alkyne (-YNE) group.[1][4] This functional group makes this compound a prime reagent for "click chemistry," a class of reactions known for being highly efficient, specific, and biocompatible.

The most prominent click reaction utilized with this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the covalent coupling of the alkyne group on this compound with an azide (B81097) group (-N₃) that has been incorporated into a target biomolecule (e.g., a protein, peptide, or nucleic acid). The reaction is catalyzed by copper(I) and results in the formation of a stable triazole linkage, permanently tethering the fluorescent Cy5 dye to the molecule of interest. The CuAAC reaction is highly specific, rapid, and can be performed in aqueous buffers over a wide pH range (4 to 12), making it ideal for labeling sensitive biological samples.

CuAAC_Reaction cluster_reactants Reactants cluster_products Product Cy5_YNE This compound (Alkyne) Catalyst + Cu(I) Catalyst Cy5_YNE->Catalyst Biomolecule_N3 Azide-Modified Biomolecule Biomolecule_N3->Catalyst Labeled_Product Cy5-Labeled Biomolecule (Stable Triazole Linkage) Catalyst->Labeled_Product Click Reaction experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_protein Prepare Azide-Protein (1-10 mg/mL in PBS) mix_reagents Combine Protein, this compound, Catalyst, and Reductant prep_protein->mix_reagents prep_cy5 Prepare this compound (10 mM in DMSO) prep_cy5->mix_reagents prep_reagents Prepare Catalyst and Reducing Agent Stocks prep_reagents->mix_reagents incubate Incubate at RT for 1-2 hours (Protect from light) mix_reagents->incubate purify Apply to Desalting Column (e.g., Sephadex G-25) incubate->purify collect Collect Labeled Protein (Colored fraction) purify->collect measure_abs Measure Absorbance (280 nm and ~650 nm) collect->measure_abs calculate_dol Calculate Degree of Labeling (DOL) measure_abs->calculate_dol logical_flow cluster_properties Core Properties of this compound Conjugates cluster_applications Downstream Applications prop1 Bright Far-Red Emission (High S/N Ratio) app1 Live-Cell Imaging & Fluorescence Microscopy prop1->app1 app2 Flow Cytometry (FACS) prop1->app2 prop2 Specific Covalent Labeling (Click Chemistry) prop2->app1 app3 Quantitative Proteomics (MS-based detection) prop2->app3 app4 High-Throughput Screening prop2->app4 prop3 High Photostability (Compared to some dyes) prop3->app1

References

Introduction: The Power of Click Chemistry with Cy5-YNE

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cy5-YNE Azide (B81097) Reactivity Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity mechanism of this compound, a terminal alkyne-containing cyanine (B1664457) dye, with azide-functionalized molecules. It details the underlying principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, presents key physicochemical data, and offers detailed experimental protocols for its application in bioconjugation.

This compound is a fluorescent probe featuring the widely used Cyanine5 (Cy5) fluorophore, which is functionalized with a terminal alkyne group (-YNE)[1]. This alkyne moiety makes it an ideal reagent for "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts[2]. The most prominent of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[3].

The reaction between the alkyne group of this compound and an azide group on a target molecule is highly specific and bio-orthogonal, meaning neither functional group is commonly found in natural biological systems, thus preventing side reactions with native biomolecules[4][5][6]. This specificity, combined with the reaction's efficiency under mild, aqueous conditions, makes this compound a powerful tool for the precise fluorescent labeling of peptides, proteins, oligonucleotides, and other biomolecules in complex biological samples[1][7][8][9].

Core Reactivity Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction of this compound with an azide proceeds via the Huisgen 1,3-dipolar cycloaddition mechanism, which is significantly accelerated by the presence of a copper(I) catalyst[2]. The uncatalyzed thermal reaction is slow and often results in a mixture of 1,4- and 1,5-regioisomers[2]. The copper(I)-catalyzed variant, however, proceeds rapidly at room temperature and selectively yields the 1,4-disubstituted triazole isomer[2]. The reaction is highly efficient, with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version, and is insensitive to a pH range of 4 to 12[2].

The catalytic cycle can be summarized in the following steps:

  • Formation of Copper(I) Acetylide: The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne of this compound, forming a copper acetylide intermediate[10].

  • Coordination with Azide: The azide-modified molecule then coordinates to the copper center.

  • Cycloaddition: A 1,3-dipolar cycloaddition occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper metallacycle intermediate[2].

  • Ring Contraction and Product Release: This intermediate rearranges and contracts to a triazolyl-copper derivative. Subsequent protonolysis releases the final, stable triazole-linked Cy5 conjugate, regenerating the copper(I) catalyst to continue the cycle[2].

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_intermediates Intermediates cluster_product Product Cy5_YNE This compound (Alkyne) Cu_Acetylide Copper(I) Acetylide Intermediate Cy5_YNE->Cu_Acetylide + Cu(I) Azide R-N3 (Azide) Metallacycle Six-Membered Copper Metallacycle Azide->Metallacycle Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate (B8700270) Sodium Ascorbate Ascorbate->Cu_II Cu_Acetylide->Metallacycle Triazole Cy5-Triazole-R Conjugate Metallacycle->Triazole Protonolysis Triazole->Cu_I Regenerates Catalyst Experimental_Workflow prep 1. Prepare Reagents (Stocks: this compound, CuSO4, Ascorbate, Ligand) mix 2. Mix Biomolecule & Buffer Combine azide-modified biomolecule with reaction buffer in a tube. prep->mix add_dye 3. Add this compound Add this compound stock solution. Vortex thoroughly. mix->add_dye premix_cu 4. Premix Catalyst Combine CuSO4 and THPTA ligand in a separate tube. add_dye->premix_cu add_cu 5. Add Catalyst Add the premixed copper catalyst to the reaction mixture. add_dye->add_cu premix_cu->add_cu initiate 6. Initiate Reaction Add fresh sodium ascorbate solution. Purge with inert gas (N2/Ar). add_cu->initiate incubate 7. Incubate Incubate at room temperature for 8-16 hours, protected from light. initiate->incubate purify 8. Purify Conjugate Remove excess reagents via size-exclusion chromatography, dialysis, or HPLC. incubate->purify analyze 9. Analyze Product Confirm conjugation and purity using spectroscopy and/or SDS-PAGE. purify->analyze

References

An In-Depth Technical Guide to Cy5-YNE for Biomolecule Tagging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-YNE, a fluorescent probe widely utilized for the targeted labeling of biomolecules. This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring a terminal alkyne group. This functional group enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2][3] This bioorthogonal ligation strategy allows for the specific and efficient covalent attachment of the Cy5 fluorophore to a wide range of biomolecules that have been modified to contain an azide (B81097) group, including proteins, nucleic acids, and glycans.[2][4] The far-red fluorescence of the Cy5 dye offers significant advantages for biological imaging, including reduced autofluorescence from cellular components and deeper tissue penetration.

Core Principles: The Chemistry of this compound Tagging

The primary application of this compound in biomolecule tagging relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-modified biomolecule. The reaction is highly specific and efficient, proceeding readily in aqueous buffers and at room temperature, making it suitable for labeling sensitive biological samples.

The workflow for biomolecule tagging with this compound typically involves two main stages:

  • Introduction of an Azide Handle: The target biomolecule is first modified to incorporate an azide functional group. This can be achieved through various methods, such as metabolic labeling with azide-containing sugars or amino acids, or by chemical modification of the biomolecule.

  • Click Reaction with this compound: The azide-modified biomolecule is then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and protect the biomolecule from damage.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide-Biomolecule Azide-Modified Biomolecule (R-N₃) Triazole_Product Cy5-Labeled Biomolecule (Stable Triazole Linkage) Azide-Biomolecule->Triazole_Product This compound This compound (Cy5-C≡CH) This compound->Triazole_Product Cu(II) CuSO₄ (Copper(II) Sulfate) Cu(I) Cu(I) (Active Catalyst) Cu(II)->Cu(I) Reduction Ascorbate (B8700270) Sodium Ascorbate (Reducing Agent) Ascorbate->Cu(I) Cu(I)->Triazole_Product Catalyzes Cycloaddition

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data

For successful experimental design, a thorough understanding of the quantitative properties of this compound is essential.

Physicochemical Properties
PropertyValueReference(s)
Chemical FormulaC₃₅H₄₂ClN₃O
Molecular Weight556.2 g/mol
SolubilitySoluble in DMSO and DMF
StorageStore at -20°C, protected from light
Photophysical Properties
PropertyValueReference(s)
Excitation Maximum (λex)~650 nm
Emission Maximum (λem)~670 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.2

Experimental Protocols

The following are generalized protocols for the labeling of proteins and oligonucleotides with this compound via CuAAC. Optimization may be required for specific biomolecules and experimental conditions.

Protein Labeling Protocol

This protocol is adapted for labeling a protein that has been metabolically engineered to contain an azide-bearing amino acid.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in nuclease-free water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in nuclease-free water)

  • Sodium ascorbate stock solution (100 mM in nuclease-free water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein (e.g., to a final concentration of 10-50 µM)

    • This compound (e.g., to a final concentration of 100-500 µM; 10-fold molar excess over the protein)

    • Premix of CuSO₄ and THPTA (add an equal volume of each stock solution to create a 1:1 complex; use to a final concentration of 1-2 mM)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted this compound and other small molecules using a desalting column or by dialysis against a suitable buffer.

  • Quantification: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration). The degree of labeling (DOL) can be calculated using the following formula:

    DOL = (Amax of Cy5 × εprotein) / (A₂₈₀ of protein - (Amax of Cy5 × CF₂₈₀)) × εCy5

    Where:

    • Amax is the absorbance at the maximum wavelength of Cy5 (~650 nm)

    • A₂₈₀ is the absorbance at 280 nm

    • εprotein is the molar extinction coefficient of the protein at 280 nm

    • εCy5 is the molar extinction coefficient of Cy5 at its Amax (~250,000 cm⁻¹M⁻¹)

    • CF₂₈₀ is the correction factor for the absorbance of Cy5 at 280 nm (~0.05)

Oligonucleotide Labeling Protocol

This protocol is for labeling an oligonucleotide that has been synthesized with an internal or terminal azide modification.

Materials:

  • Azide-modified oligonucleotide (e.g., 100 µM in nuclease-free water)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in nuclease-free water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in nuclease-free water)

  • Sodium ascorbate stock solution (100 mM in nuclease-free water, freshly prepared)

  • Ethanol (B145695) (100% and 70%)

  • Sodium acetate (B1210297) (3 M, pH 5.2)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following:

    • Azide-modified oligonucleotide (e.g., to a final concentration of 50 µM)

    • This compound (e.g., to a final concentration of 250 µM; 5-fold molar excess over the oligonucleotide)

    • Premix of CuSO₄ and THPTA (to a final concentration of 1 mM)

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Mix and incubate at room temperature for 1-4 hours, protected from light.

  • Purification (Ethanol Precipitation):

    • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

    • Add 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the labeled oligonucleotide in a suitable buffer.

  • Analysis: The success of the labeling can be confirmed by techniques such as HPLC or gel electrophoresis, which will show a shift in the retention time or mobility of the labeled oligonucleotide compared to the unlabeled starting material.

Quantitative Labeling Efficiency

The efficiency of this compound labeling can be influenced by several factors, including the concentration of reactants, the catalyst system, and the nature of the biomolecule. While click chemistry is known for its high efficiency, quantitative assessment is crucial for many applications.

BiomoleculeLabeling MethodReported EfficiencyReference(s)
Proteins (in vitro)CuAACCan approach 100% with optimized conditions
OligonucleotidesCuAACGenerally high, often >90%
Cell Surface ProteinsStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Varies depending on the specific non-canonical amino acid and dye

Applications and Workflows

This compound is a versatile tool for a variety of applications in biological research and drug development.

"Click-DIGE" for Comparative Proteomics

A notable application of alkyne-functionalized cyanine dyes is in "Click-DIGE" (Difference Gel Electrophoresis). In this workflow, two different cell populations are metabolically labeled with an azido-sugar. The proteins from each population are then labeled with either alkyne-Cy3 or alkyne-Cy5. The samples are then mixed and separated by 2D gel electrophoresis. This allows for the direct comparison of the abundance of specific glycoproteins between the two samples on the same gel, minimizing gel-to-gel variability.

Click_DIGE_Workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling Cell_Population_A Cell Population A Metabolic_Labeling Metabolic Labeling with Azido-Sugar Cell_Population_A->Metabolic_Labeling Cell_Population_B Cell Population B Cell_Population_B->Metabolic_Labeling Lysis_A Lysis & Protein Extraction Metabolic_Labeling->Lysis_A Lysis_B Lysis & Protein Extraction Metabolic_Labeling->Lysis_B Label_A Label with Alkyne-Cy3 Lysis_A->Label_A Label_B Label with Alkyne-Cy5 Lysis_B->Label_B Mix_Samples Mix Labeled Protein Samples Label_A->Mix_Samples Label_B->Mix_Samples 2D_DIGE 2D Difference Gel Electrophoresis Mix_Samples->2D_DIGE Image_Analysis Fluorescence Imaging & Analysis 2D_DIGE->Image_Analysis

Caption: Experimental workflow for "Click-DIGE" using alkyne-functionalized cyanine dyes.
Visualization of Cellular Processes

This compound can be used to visualize a wide range of cellular processes. For example, by metabolically labeling nascent proteins with an azide-containing amino acid analog, subsequent tagging with this compound allows for the visualization of newly synthesized proteins. This can be applied to study protein trafficking, localization, and turnover within cells. Similarly, metabolic labeling with azido-sugars enables the visualization of glycans and glycoproteins, providing insights into glycosylation patterns and their roles in cellular signaling and disease. The use of Cy5-labeled oligonucleotides allows for the visualization of their intracellular trafficking and release from nanocarriers.

While specific signaling pathway visualizations using this compound are application-dependent, the principles of tagging key protein components (e.g., receptors, kinases, transcription factors) after metabolic labeling with azide-containing amino acids can be applied to dissect various signaling cascades. The far-red emission of Cy5 is particularly advantageous for live-cell imaging of these dynamic processes.

References

Cy5-YNE for Beginners in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-YNE (Sulfo-Cyanine5-alkyne), a fluorescent probe widely utilized in bioconjugation. Tailored for both beginners and experienced researchers, this document details the core principles, experimental protocols, and practical applications of this powerful tool in studying biological systems.

Introduction to this compound

This compound is a bright, far-red fluorescent dye functionalized with an alkyne group. This alkyne moiety enables its covalent attachment to molecules containing an azide (B81097) group via a highly efficient and specific reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Its water-soluble nature, conferred by sulfonation, makes it particularly suitable for biological applications in aqueous environments, minimizing non-specific binding.[]

The Cy5 core fluorophore exhibits strong absorption and emission in the far-red region of the spectrum, a window where cellular autofluorescence is minimal, leading to high signal-to-noise ratios in imaging experiments. These properties make this compound an excellent choice for labeling a wide array of biomolecules, including proteins, nucleic acids, and peptides, for subsequent visualization and quantification.[1]

Core Properties of this compound

The performance of a fluorescent probe is dictated by its photophysical properties. This compound offers a robust profile for various bioconjugation and imaging applications.

PropertyValueReference
Excitation Maximum (λex) ~649-650 nm[3]
Emission Maximum (λem) ~671-680 nm
Molar Extinction Coefficient (ε) 250,000 - 271,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.2 - 0.28
Molecular Weight ~787.96 g/mol (protonated)
Solubility Water, DMSO, DMF
Storage Conditions -20°C, protect from light

Experimental Protocols

The following sections provide detailed protocols for the conjugation of this compound to azide-modified proteins and a general workflow for analyzing the resulting conjugates.

Labeling of Azide-Modified Proteins with this compound

This protocol outlines the steps for the copper-catalyzed click chemistry reaction between an azide-modified protein and this compound.

Materials:

  • Azide-modified protein in a sodium azide-free buffer

  • This compound (Sulfo-Cyanine5-alkyne)

  • 1.5x Protein Labeling Buffer (containing copper(II) salt, THPTA ligand, and aminoguanidine)

  • Ascorbic acid (freshly prepared 50 mM solution in water)

  • DMSO or water for dissolving this compound

  • Inert gas (argon or nitrogen)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Determine Reaction Volume: Calculate the total reaction volume based on the amount of your azide-modified protein. The protein solution should not exceed one-third of the total reaction volume.

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or water.

  • Reaction Setup: a. In a microcentrifuge tube, add the calculated volume of 1.5x protein labeling buffer to your azide-modified protein solution. Vortex to mix. b. Add the this compound stock solution to the protein solution. A 1.5 to 10-fold molar excess of the dye may be used. Vortex thoroughly.

  • Degassing (Recommended): To minimize oxidation, degas the mixture by purging with an inert gas for a few seconds.

  • Initiate the Reaction: Add the freshly prepared 50 mM ascorbic acid solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species. Purge the tube again with inert gas and cap it tightly.

  • Incubation: Vortex the solution and allow the reaction to proceed at room temperature for 8-16 hours, protected from light.

  • Purification: Purify the this compound labeled protein from unreacted dye and other reaction components using size-exclusion chromatography or dialysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound, from labeling to downstream analysis.

G General Experimental Workflow for this compound Bioconjugation cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein click_reaction CuAAC 'Click' Reaction azide_protein->click_reaction cy5_yne This compound cy5_yne->click_reaction purification Size-Exclusion Chromatography / Dialysis click_reaction->purification analysis Fluorescence Imaging / FRET / Flow Cytometry purification->analysis G Simplified MAPK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_visualization Visualization Point receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription_factors Transcription Factors erk->transcription_factors Translocation & Activation inhibitor This compound Labeled Inhibitor inhibitor->raf Inhibition & Visualization G FRET Workflow for Protein-Protein Interaction cluster_labeling Protein Labeling cluster_conjugation Bioconjugation cluster_interaction Interaction & FRET cluster_readout FRET Readout protein_a Protein A (Azide-modified) labeled_a Protein A-Cy3 protein_a->labeled_a protein_b Protein B (Azide-modified) labeled_b Protein B-Cy5 protein_b->labeled_b cy3_yne Cy3-Alkyne (Donor) cy3_yne->labeled_a cy5_yne This compound (Acceptor) cy5_yne->labeled_b interaction Protein A-Cy3 + Protein B-Cy5 labeled_a->interaction no_interaction No Interaction labeled_a->no_interaction labeled_b->interaction labeled_b->no_interaction fret_signal High Cy5 Emission (FRET) interaction->fret_signal Proximity < 10nm no_fret_signal Low Cy5 Emission (No FRET) no_interaction->no_fret_signal Proximity > 10nm

References

The Versatility of Cy5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the applications of Cyanine-5 (Cy5) fluorescent dyes in biological research and drug development, tailored for researchers, scientists, and drug development professionals.

Cyanine-5 (Cy5) is a bright, far-red fluorescent dye that has become an indispensable tool in a wide array of life science research applications. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, leading to an enhanced signal-to-noise ratio.[1][2] This guide provides a comprehensive overview of Cy5's properties, applications, and the detailed protocols necessary for its effective use.

Core Properties of Cy5 Dyes

Cy5 belongs to the cyanine (B1664457) dye family and is characterized by its high molar extinction coefficient and good quantum yield.[2] The sulfonated versions of Cy5 exhibit enhanced water solubility, making them ideal for labeling proteins that may be sensitive to organic co-solvents.[2][3] Key spectral properties are summarized below.

PropertyValueReference
Excitation Maximum~649-650 nm[2][4][5]
Emission Maximum~665-670 nm[4][5]
Molar Extinction Coefficient~250,000 M⁻¹cm⁻¹[5]
Quantum Yield~0.2 - 0.28[4][5]

Note: While Cy5 offers excellent brightness, alternatives like Alexa Fluor 647 are reported to be brighter and more photostable in some applications.[6][7][8]

Key Applications in Research

The versatility of Cy5 has led to its adoption in numerous research techniques, from cellular imaging to in vivo studies.

Fluorescence Microscopy and Immunofluorescence

Cy5 is extensively used for labeling cellular components and tissues, enabling detailed imaging of their structures and functions.[1] Its high fluorescence intensity and photostability make it a robust choice for various microscopy techniques.[1] A key advantage is its emission in a spectral range where cells and tissues exhibit minimal autofluorescence, resulting in a superior signal-to-noise ratio.[1]

Flow Cytometry

In flow cytometry, Cy5 is a preferred dye for analyzing cell populations and for cell sorting applications.[1] Its far-red emission minimizes background autofluorescence, allowing for the sensitive detection of target antigens, a significant benefit in multi-color flow cytometry experiments.[2]

In Vivo Imaging

The near-infrared (NIR) emission of Cy5 allows for deeper tissue penetration and higher signal-to-background ratios compared to fluorophores emitting in the visible range.[9] This makes it a valuable tool for non-invasive in vivo imaging in small animals. Applications include tumor imaging, biodistribution studies of drugs and nanoparticles, and sentinel lymph node mapping.[9][10]

Fluorescence Resonance Energy Transfer (FRET)

Cy5 can be paired with other fluorophores, such as Cy3, in FRET-based assays to study molecular interactions, protein conformation, and enzyme activity.[][12][13] The efficiency of energy transfer between the donor (e.g., Cy3) and acceptor (Cy5) is highly sensitive to the distance between them, providing a powerful tool for measuring molecular proximity.

Super-Resolution Microscopy

Cy5 is amenable to photoswitching, a critical requirement for techniques like Stochastic Optical Reconstruction Microscopy (STORM).[5][14] In STORM, Cy5 can be paired with an "activator" dye (like Cy3) that helps to switch the Cy5 reporter molecule between a fluorescent "on" state and a dark "off" state.[14][15] This allows for the localization of individual molecules with nanoscale precision, far exceeding the diffraction limit of conventional microscopy.

Experimental Protocols

Successful application of Cy5 dyes relies on proper conjugation to the biomolecule of interest. The following sections provide detailed protocols for the two most common conjugation chemistries.

Amine-Reactive Labeling with Cy5 NHS Ester

This protocol is for labeling proteins and other biomolecules with primary amines (e.g., lysine (B10760008) residues) using a Cy5 N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Protein or biomolecule of interest in an amine-free buffer (e.g., PBS)

  • Cy5 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[16][17]

  • Purification column (e.g., Sephadex G-25)[2]

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the protein or biomolecule in the Reaction Buffer at a concentration of 2-10 mg/mL.[2]

    • If the buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against the Reaction Buffer before labeling.[2][18]

  • Prepare the Dye:

    • Immediately before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2][19]

  • Conjugation Reaction:

    • A starting point for optimization is a molar dye-to-protein ratio of 8:1 to 12:1 for antibodies.[2]

    • Add the calculated volume of the Cy5 NHS ester stock solution to the biomolecule solution while gently vortexing.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2][19]

  • Purification:

    • Separate the labeled conjugate from the unconjugated dye using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS).[2]

Thiol-Reactive Labeling with Cy5 Maleimide (B117702)

This protocol is for labeling biomolecules containing free sulfhydryl groups (e.g., cysteine residues) using Cy5 maleimide.

Materials:

  • Thiol-containing biomolecule

  • Cy5 maleimide

  • Anhydrous DMF or DMSO

  • Reaction Buffer: PBS, Tris, or HEPES, pH 7.0-7.5[20]

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[20][21]

  • Purification column

Procedure:

  • Prepare the Biomolecule:

    • Dissolve the biomolecule in a degassed Reaction Buffer.[20]

    • If the sulfhydryl groups are in a disulfide bond, they must first be reduced. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[20][21] If using DTT, the excess DTT must be removed before adding the maleimide dye.[21]

  • Prepare the Dye:

    • Dissolve the Cy5 maleimide in a small amount of anhydrous DMF or DMSO to create a 1-10 mg/mL stock solution.[20]

  • Conjugation Reaction:

    • A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[21]

    • Add the dye solution to the biomolecule solution. Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.[20]

    • Incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[20][21]

  • Purification:

    • Purify the conjugate using gel filtration, HPLC, or another suitable chromatographic method to remove unreacted dye.[20]

Visualizing Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of experimental processes and biological pathways where Cy5 is employed.

cluster_prep Antibody Preparation cluster_dye Dye Preparation cluster_conjugation Conjugation & Purification Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (e.g., Dialysis) Antibody->Buffer_Exchange Prepared_Antibody Antibody in Amine-Free Reaction Buffer (pH 8.3-8.5) Buffer_Exchange->Prepared_Antibody Reaction Incubate 1 hr at RT (Protected from Light) Prepared_Antibody->Reaction Cy5_NHS Cy5 NHS Ester (Lyophilized) Dissolve Dissolve in Anhydrous DMSO/DMF Cy5_NHS->Dissolve Reactive_Dye Reactive Cy5 Solution Dissolve->Reactive_Dye Reactive_Dye->Reaction Purification Purification (e.g., Gel Filtration) Reaction->Purification Labeled_Antibody Cy5-Labeled Antibody Purification->Labeled_Antibody

Caption: Workflow for Cy5 NHS Ester Antibody Conjugation.

cluster_activation Ligand Binding & Receptor Dimerization cluster_phosphorylation JAK Phosphorylation & STAT Recruitment cluster_translocation STAT Dimerization & Nuclear Translocation Ligand Cytokine (e.g., IL-6) Receptor Receptor Subunits Ligand->Receptor Binds Dimerization Receptor Dimerization Receptor->Dimerization JAK JAK Kinases Dimerization->JAK Activates pJAK Phosphorylated JAKs JAK->pJAK Autophosphorylation STAT STAT Proteins (Cy5-labeled Antibody Target) pJAK->STAT Recruits & Phosphorylates pSTAT Phosphorylated STATs STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerize Nucleus Nucleus STAT_Dimer->Nucleus Translocate Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces

Caption: Simplified JAK/STAT Signaling Pathway.

Troubleshooting Common Issues

Even with established protocols, challenges can arise. Here are some common problems and their potential solutions.

ProblemPossible CauseSuggested Solution
Low Fluorescence Signal Inefficient labelingOptimize dye-to-protein ratio; ensure correct buffer pH (8.3-8.5 for NHS esters, 7.0-7.5 for maleimides); check for interfering substances (e.g., Tris, azide).[18][22][23]
PhotobleachingReduce laser power and exposure time; use an antifade mounting medium.[24]
High Background Excess unbound dyeEnsure thorough purification after the labeling reaction with sufficient washing steps.[24]
Non-specific antibody bindingUse an appropriate blocking buffer (e.g., BSA or serum) in immunofluorescence experiments.[24]
Precipitation of Conjugate High degree of labelingReduce the molar ratio of dye to protein in the conjugation reaction. Higher conjugations can lead to solubility issues.[19]

By understanding the fundamental properties of Cy5 and adhering to optimized protocols, researchers can effectively leverage this powerful fluorescent dye to advance their scientific investigations.

References

Cy5-YNE: A Technical Guide to Solubility, Storage, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage conditions, and experimental applications of Cy5-YNE, a fluorescent probe widely utilized in biological research. This compound is an alkyne-modified cyanine (B1664457) dye that serves as a powerful tool for labeling and visualizing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Core Properties of this compound

This compound is characterized by its far-red fluorescence, with excitation and emission maxima typically around 645-650 nm and 662-680 nm, respectively. This spectral profile is advantageous for biological imaging as it minimizes autofluorescence from cellular components, leading to a high signal-to-noise ratio. The alkyne group on the Cy5 molecule allows for its covalent attachment to azide-modified biomolecules with high specificity and efficiency.

Solubility

The solubility of this compound is dependent on its specific chemical structure, particularly the presence or absence of sulfonate groups. The sulfonated form (Sulfo-Cy5-YNE) exhibits enhanced aqueous solubility, while the non-sulfonated version requires organic solvents for initial dissolution.

Table 1: Solubility of this compound Variants

CompoundSolventConcentrationMolar ConcentrationNotes
Sulfo-Cyanine5-alkyneDMSO≥ 43 mg/mL61.97 mMUse of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Sulfo-Cyanine5-alkyneWaterSoluble-The sulfonated form is water-soluble.
Cyanine5 alkyne (non-sulfonated)DMSO, DMF, Dichloromethane, AlcoholsGood-Should be dissolved in an organic solvent before addition to aqueous reaction mixtures.[2]
Cyanine5 alkyne (non-sulfonated)WaterVery Poor0.4 mM (200 mg/L)[2]

Storage Conditions

Proper storage of this compound is crucial to maintain its fluorescent properties and reactivity. Both the solid form and stock solutions should be protected from light to prevent photobleaching.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid4°C or -20°CUp to 24 months at -20°CProtect from light.[1][2]
Stock Solution in Solvent-80°CUp to 6 monthsProtect from light.
Stock Solution in Solvent-20°CUp to 1 monthProtect from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to label azide-modified biomolecules such as proteins, nucleic acids, and glycans. Below are generalized protocols for protein and oligonucleotide labeling.

General Experimental Workflow for Biomolecule Labeling

The overall process involves the preparation of the biomolecule and reagents, the click chemistry reaction, and subsequent purification of the labeled conjugate.

G General Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Azide-Modified Biomolecule reaction Perform CuAAC Reaction: Combine Biomolecule, this compound, and Click Reagents prep_biomolecule->reaction prep_cy5 Prepare this compound Stock Solution prep_cy5->reaction prep_reagents Prepare Click Chemistry Reagents (CuSO4, Ligand, Reducing Agent) prep_reagents->reaction purify Purify Labeled Conjugate (e.g., Gel Filtration, Dialysis) reaction->purify analyze Analyze Labeled Product (e.g., SDS-PAGE, Spectroscopy) purify->analyze

General workflow for labeling biomolecules with this compound.
Protocol for Labeling Azide-Modified Proteins

This protocol outlines the steps for labeling a protein that has been metabolically or chemically modified to contain an azide (B81097) group.

  • Protein Preparation :

    • Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris can interfere with some labeling chemistries if not a click reaction.

  • Reagent Preparation :

    • This compound Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Copper (II) Sulfate (CuSO4) Stock Solution : Prepare a 20 mM stock solution in deionized water.

    • Copper-Chelating Ligand (e.g., THPTA) Stock Solution : Prepare a 100 mM stock solution in deionized water.

    • Reducing Agent (e.g., Sodium Ascorbate) Stock Solution : Prepare a 300 mM stock solution in deionized water. This solution should be made fresh.

  • Labeling Reaction :

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein solution.

      • This compound stock solution (to a final concentration of 100-200 µM).

      • THPTA stock solution (to a final concentration of 2.5 mM).

      • CuSO4 stock solution (to a final concentration of 0.5 mM).

    • Vortex briefly to mix.

    • Initiate the reaction by adding the sodium ascorbate (B8700270) stock solution (to a final concentration of 5 mM).

    • Vortex briefly and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification :

    • Remove the unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer.

Visualizing Phospholipase D (PLD) Signaling with IMPACT

A specific application of click chemistry with fluorescent alkynes is the IMPACT (Imaging Phospholipase D Activity with Clickable Alcohols via Transphosphatidylation) technique. This method allows for the visualization of PLD activity, a key component of cellular signaling. In this workflow, a clickable alcohol is metabolically incorporated into phospholipids (B1166683) by PLD, and the resulting alkyne-modified lipid is then labeled with an azide-functionalized fluorophore.

G IMPACT Workflow for Visualizing PLD Activity cluster_metabolic_labeling Metabolic Labeling cluster_labeling Fluorescent Labeling cluster_imaging Imaging cell_culture Culture Cells add_alkyne_alcohol Incubate Cells with Alkyne-Modified Alcohol cell_culture->add_alkyne_alcohol pld_activity PLD Incorporates Alkyne Alcohol into Phospholipids add_alkyne_alcohol->pld_activity fix_perm Fix and Permeabilize Cells pld_activity->fix_perm click_reaction Perform Click Reaction with Azide-Modified Fluorophore (e.g., Cy5-Azide) fix_perm->click_reaction wash Wash to Remove Unreacted Fluorophore click_reaction->wash image Image Cells using Fluorescence Microscopy wash->image

Workflow for visualizing PLD signaling using the IMPACT method.

This guide provides a foundational understanding of the properties and applications of this compound. For specific experimental applications, optimization of reaction conditions, including reagent concentrations and incubation times, may be necessary to achieve the desired labeling efficiency and signal intensity. Always refer to the manufacturer's specific product datasheets for the most accurate and detailed information.

References

Methodological & Application

Application Notes and Protocols for Cy5-YNE Protein Labeling in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of proteins using Cy5-YNE for microscopy applications. This method utilizes the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to covalently attach the far-red fluorescent dye Cy5 to azide-modified proteins.[1][2] This bio-orthogonal labeling strategy allows for the precise visualization of proteins of interest within cells and tissues with high signal-to-noise ratios, making it a powerful tool for a wide range of research and drug development applications.[3][4]

The alkyne-functionalized Cy5 dye (this compound) reacts with an azide (B81097) group that has been metabolically or enzymatically incorporated into a target protein. This approach offers significant advantages over traditional antibody-based labeling or fluorescent protein fusions, including the use of a small, minimally perturbing label and the ability to perform the labeling in complex biological samples.[3] The far-red spectral properties of Cy5 are ideal for microscopy, minimizing autofluorescence from cellular components and allowing for multiplexing with other fluorescent probes.

Principle of the Method

The this compound protein labeling strategy is a two-step process:

  • Introduction of an Azide Moiety: An azide group is incorporated into the protein of interest. This can be achieved through various methods, including:

    • Metabolic Labeling: Using amino acid analogs containing an azide group (e.g., azidohomoalanine, Aha) to replace methionine during protein synthesis.

    • Enzymatic Labeling: Employing enzymes like fucosyltransferases or galactosyltransferases to attach azide-modified sugars to glycoproteins.

    • Genetic Code Expansion: Incorporating unnatural amino acids with azide functionalities at specific sites in the protein sequence.

  • Click Chemistry Reaction: The azide-modified protein is then reacted with this compound in the presence of a copper(I) catalyst. The copper(I) catalyzes a [3+2] cycloaddition between the azide and the terminal alkyne of this compound, forming a stable triazole linkage.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compound (Sulfo-Cyanine5-alkyne)MedchemExpressHY-129033
Azide-modified amino acid (e.g., Aha)Thermo FisherC10102
Copper(II) Sulfate (CuSO4)Sigma-AldrichC1297
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher77720
Tris-hydroxypropyltriazolylmethylamine (THPTA)Sigma-Aldrich762342
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher11965092
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Phosphate-Buffered Saline (PBS)Thermo Fisher10010023
Paraformaldehyde (PFA)Electron Microscopy Sciences15710
Triton™ X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
ProLong™ Gold Antifade MountantThermo FisherP36930

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins in Cultured Cells

This protocol describes the metabolic incorporation of an azide-bearing amino acid into newly synthesized proteins in cultured mammalian cells.

  • Cell Culture:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells in appropriate culture vessels (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.

  • Metabolic Labeling:

    • Prepare methionine-free medium supplemented with the desired concentration of the azide-bearing amino acid (e.g., 25-50 µM L-azidohomoalanine - Aha).

    • Remove the normal growth medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a period of 4 to 24 hours to allow for incorporation of the azide-amino acid into newly synthesized proteins. The optimal incubation time will depend on the protein of interest's turnover rate.

Protocol 2: this compound Click Chemistry Reaction and Staining for Microscopy

This protocol details the steps for the copper-catalyzed click reaction to label the azide-modified proteins with this compound, followed by cell fixation and preparation for imaging.

  • Preparation of Click-iT® Reaction Cocktail (prepare fresh):

    • For a 500 µL reaction volume (sufficient for one coverslip):

      • 430 µL PBS

      • 10 µL of 50 mM CuSO₄ solution (final concentration 1 mM)

      • 20 µL of 50 mM TCEP solution (final concentration 2 mM). Note: TCEP is a reducing agent to keep the copper in the Cu(I) state.

      • 10 µL of 5 mM this compound stock solution in DMSO (final concentration 100 µM)

      • 30 µL of 10 mM THPTA solution (a copper-chelating ligand that improves reaction efficiency and reduces cytotoxicity) (final concentration 600 µM)

    • Add the reagents in the order listed and vortex briefly to mix.

  • Cell Fixation and Permeabilization:

    • After metabolic labeling, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction:

    • Remove the final PBS wash and add the freshly prepared Click-iT® reaction cocktail to the fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Counterstaining and Mounting:

    • If desired, counterstain the cells (e.g., with DAPI for nuclear staining).

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium (e.g., ProLong™ Gold).

  • Microscopy and Image Acquisition:

    • Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).

    • Acquire images using optimal settings for laser power, exposure time, and detector gain to maximize signal and minimize photobleaching.

Data Presentation

Table 1: this compound Spectroscopic Properties

PropertyValue
Excitation Maximum (nm)~650
Emission Maximum (nm)~670
Molar Extinction Coefficient (cm⁻¹M⁻¹)~250,000
Quantum Yield~0.2

Note: Exact values may vary slightly depending on the solvent and local environment.

Table 2: Recommended Reagent Concentrations for Click Reaction

ReagentStock ConcentrationFinal Concentration
CuSO₄50 mM1 mM
TCEP50 mM2 mM
This compound5 mM in DMSO100 µM
THPTA10 mM600 µM

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (e.g., with Aha) cell_culture->metabolic_labeling fixation 3. Fixation (4% PFA) metabolic_labeling->fixation permeabilization 4. Permeabilization (0.25% Triton X-100) fixation->permeabilization click_reaction 5. Click Reaction (this compound + Cu(I)) permeabilization->click_reaction mounting 6. Mounting click_reaction->mounting microscopy 7. Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for this compound protein labeling.

click_chemistry_mechanism protein Protein-N3 (Azide-modified protein) reagents + protein->reagents cy5_yne This compound (Alkyne-functionalized dye) reaction_arrow cy5_yne->reaction_arrow reagents->cy5_yne labeled_protein Cy5-Labeled Protein (Stable Triazole Linkage) reaction_arrow->labeled_protein catalyst Cu(I) Catalyst catalyst->reaction_arrow

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Troubleshooting

ProblemPossible CauseSolution
No or weak Cy5 signal Inefficient metabolic labeling.Optimize the concentration of the azide-amino acid and the incubation time. Ensure the use of methionine-free medium.
Inefficient click reaction.Prepare the click reaction cocktail fresh each time. Ensure the TCEP is active to reduce Cu(II) to Cu(I). Optimize the reaction time.
Photobleaching of Cy5.Minimize exposure to light during the staining procedure and imaging. Use an antifade mounting medium.
High background fluorescence Non-specific binding of this compound.Ensure thorough washing steps after the click reaction. Include a blocking step with BSA before the click reaction.
Autofluorescence.Use appropriate spectral unmixing if available on the microscope. Ensure proper filter sets are used to minimize bleed-through.
Cell morphology is compromised Harsh fixation or permeabilization.Reduce the concentration of PFA or the incubation time. Use a milder permeabilization agent like saponin.
Cytotoxicity from the click reaction components.Although the reaction is performed on fixed cells in this protocol, if adapting for live-cell imaging, ensure the use of copper-chelating ligands like THPTA to minimize copper toxicity.

Conclusion

The this compound protein labeling protocol provides a robust and specific method for visualizing proteins in microscopy. The bio-orthogonal nature of the click chemistry reaction ensures that the labeling is highly selective with minimal off-target effects. By following the detailed protocols and troubleshooting guide provided, researchers can successfully apply this powerful technique to their studies, enabling high-resolution imaging of protein localization, trafficking, and dynamics in a cellular context.

References

Application Notes and Protocols for Cy5-YNE Labeling of Peptides for FRET Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics.[1] This non-radiative energy transfer between a donor and an acceptor fluorophore provides a sensitive "spectroscopic ruler" for measuring distances on the nanometer scale. Cyanine (B1664457) dyes, such as Cy3 and Cy5, are a popular FRET pair due to their excellent spectral overlap, high extinction coefficients, and good quantum yields.[1][2] Specifically, the Cy3-Cy5 pair has a Förster distance (R₀) of approximately 5.4 nm, making it suitable for a wide range of biological applications.[3]

This document provides detailed protocols for the site-specific labeling of peptides with Cy5-YNE, a cyanine 5 dye functionalized with a terminal alkyne. This allows for covalent attachment to azide-modified peptides via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. These protocols are intended to guide researchers in preparing well-characterized Cy5-labeled peptides for subsequent FRET analysis in combination with a suitable donor fluorophore like Cy3.

Principle of this compound Labeling via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly specific and efficient click chemistry reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). In this application, a peptide is synthesized with an unnatural amino acid containing an azide group (e.g., azidohomoalanine). The alkyne-functionalized Cy5 dye (this compound) is then covalently attached to the peptide in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent such as sodium ascorbate (B8700270). A stabilizing ligand, like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to protect the biomolecule from damage by reactive oxygen species and to improve the reaction efficiency.

Data Presentation

Photophysical Properties of Cy5
PropertyValueReference
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~666 nm
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.2-0.27
A280 Correction Factor0.04
Recommended FRET Pair: Cy3 & Cy5
FRET PairDonor (Cy3) λex/λemAcceptor (Cy5) λex/λemFörster Radius (R₀)
Cy3-Cy5~550 nm / ~570 nm~650 nm / ~670 nm~5.4 nm

Experimental Protocols

Protocol for this compound Labeling of Azide-Modified Peptides (CuAAC)

This protocol describes the copper(I)-catalyzed cycloaddition of this compound to a peptide containing an azide functional group.

Materials:

  • Azide-modified peptide

  • This compound (Sulfo-Cyanine5-alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

Procedure:

  • Prepare Stock Solutions:

    • Azide-Peptide: Prepare a 1-10 mM stock solution in degassed water or an appropriate buffer.

    • This compound: Prepare a 10 mM stock solution in DMF or DMSO.

    • CuSO₄: Prepare a 100 mM stock solution in water.

    • THPTA: Prepare a 200 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in degassed water immediately before use.

  • Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the azide-peptide to PBS buffer.

    • Add 1.5 to 5 molar equivalents of this compound stock solution to the peptide solution.

    • Add the premixed CuSO₄/THPTA catalyst solution to the reaction mixture (final concentration of CuSO₄ is typically 50-250 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration is typically 5 mM).

    • Protect the reaction from light and incubate at room temperature for 1-4 hours with gentle mixing.

Purification of Cy5-Labeled Peptide by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying labeled peptides from unreacted dye and other impurities.

Equipment and Reagents:

  • RP-HPLC system with a UV detector

  • C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the reaction mixture with a small amount of TFA.

  • HPLC Separation:

    • Equilibrate the C18 column with Solvent A.

    • Inject the sample onto the column.

    • Elute the labeled peptide using a linear gradient of Solvent B. A typical gradient is 5-95% Solvent B over 30 minutes.

    • Monitor the elution at two wavelengths: 220 nm for the peptide backbone and ~650 nm for the Cy5 dye.

  • Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cy5-labeled peptide as a blue powder.

Characterization of Cy5-Labeled Peptide

1. Mass Spectrometry: Confirm the successful conjugation of this compound to the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed molecular weight should correspond to the sum of the molecular weight of the unlabeled peptide and the this compound moiety, minus the mass of any leaving groups.

2. UV-Vis Spectroscopy:

  • Resuspend the lyophilized peptide in an appropriate buffer.

  • Measure the absorbance spectrum using a spectrophotometer.

  • Determine the peptide concentration by measuring the absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or by a peptide quantification assay.

  • Determine the Cy5 concentration by measuring the absorbance at ~650 nm using the molar extinction coefficient of Cy5 (ε = 250,000 M⁻¹cm⁻¹).

3. Calculation of Degree of Labeling (DOL): The DOL represents the average number of dye molecules per peptide. It can be calculated using the following formula:

DOL = (A_dye × ε_peptide) / (A_peptide_corrected × ε_dye)

Where:

  • A_dye is the absorbance of the dye at its maximum absorption wavelength.

  • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

  • A_peptide_corrected is the absorbance of the peptide at 280 nm corrected for the dye's absorbance at 280 nm (A_peptide_corrected = A₂₈₀ - (A_dye × CF₂₈₀) where CF₂₈₀ is the correction factor for the dye at 280 nm).

  • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

FRET Analysis Protocol

This is a general protocol for a FRET-based protease cleavage assay using a Cy3 (donor) and Cy5 (acceptor) labeled peptide substrate.

Materials:

  • Dual-labeled (Cy3 and Cy5) peptide substrate

  • Protease of interest

  • Assay buffer

  • Fluorescence plate reader with appropriate filters for Cy3 and Cy5

Procedure:

  • Prepare Reagents:

    • Dissolve the dual-labeled peptide substrate in the assay buffer to a final concentration of 1-10 µM.

    • Prepare a serial dilution of the protease in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the peptide substrate solution to each well.

    • Add the protease solution to the appropriate wells. Include a negative control with no protease.

  • FRET Measurement:

    • Place the plate in the fluorescence reader.

    • Excite the donor (Cy3) at ~550 nm and measure the emission of both the donor (~570 nm) and the acceptor (~670 nm) over time.

  • Data Analysis:

    • Calculate the FRET efficiency or the ratio of acceptor to donor emission intensity.

    • In a cleavage assay, the cleavage of the peptide will lead to an increase in the distance between the donor and acceptor, resulting in a decrease in FRET (increase in donor fluorescence and decrease in acceptor fluorescence).

    • Plot the change in FRET signal as a function of time to determine the initial reaction velocity.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Peptide Labeling and F-actin Staining peptide Azide-Modified Peptide click_reaction Click Chemistry Reaction (CuAAC) peptide->click_reaction cy5yne This compound cy5yne->click_reaction cu_catalyst Cu(I) Catalyst (CuSO4 + Na-Ascorbate + THPTA) cu_catalyst->click_reaction hplc RP-HPLC Purification click_reaction->hplc characterization Characterization (MS, UV-Vis) hplc->characterization labeled_peptide Cy5-Labeled Peptide characterization->labeled_peptide fret_analysis FRET Analysis labeled_peptide->fret_analysis

Caption: Workflow for this compound labeling of peptides for FRET analysis.

G cluster_pathway FRET-Based Protease Cleavage Assay intact_peptide Intact Peptide Substrate (Donor-Linker-Acceptor) fret FRET Occurs (Energy Transfer) intact_peptide->fret Proximity protease Protease intact_peptide->protease Cleaved by donor_excited Donor Excitation (e.g., 550 nm) donor_excited->intact_peptide Excites acceptor_emission Acceptor Emission (e.g., 670 nm) fret->acceptor_emission Results in cleaved_peptide Cleaved Peptide Fragments (Donor and Acceptor Separated) protease->cleaved_peptide no_fret FRET Disrupted cleaved_peptide->no_fret Separation donor_emission Donor Emission (e.g., 570 nm) no_fret->donor_emission Results in

Caption: Principle of a FRET-based protease cleavage assay.

References

Application Notes and Protocols for Cy5-YNE in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy5-YNE, a powerful far-red fluorescent probe, for the dynamic visualization of biomolecules in living cells. This document outlines the core principles, experimental protocols, and data presentation for successful live-cell imaging experiments.

This compound is a cyanine-based dye containing a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its far-red emission spectrum minimizes cellular autofluorescence, leading to an improved signal-to-noise ratio in imaging experiments.[1]

Core Principle: Bio-orthogonal Labeling

The use of this compound in live-cell imaging typically involves a two-step process:

  • Metabolic or Enzymatic Incorporation of an Azide (B81097): Cells are first treated with a metabolic precursor (e.g., an azido-sugar) or a substrate containing an azide group. This azide moiety is incorporated into the biomolecule of interest (e.g., glycans, proteins) through the cell's natural biosynthetic pathways.[2][3][4]

  • Click Chemistry Reaction: Following the incorporation of the azide "handle," this compound is introduced to the live cells. In the presence of a copper(I) catalyst, the alkyne group of this compound rapidly and specifically reacts with the azide group on the target biomolecule, forming a stable triazole linkage and rendering the biomolecule fluorescent.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the use of this compound and related click chemistry in live-cell imaging applications.

ParameterValue/RangeRemarksSource(s)
Cy5 Spectral Properties
Excitation Maximum (λex)~650 nmEfficiently excited by 633 nm or 647 nm laser lines.
Emission Maximum (λem)~670-680 nmFar-red emission minimizes cellular autofluorescence.
CuAAC Reaction in Live Cells
Copper(I) Concentration20-100 µMHigher concentrations can be toxic. Optimization is crucial.
Ligand Concentration5-fold excess relative to Cu(I)Ligands like THPTA or BTTAA stabilize Cu(I) and reduce toxicity.
Reaction Time10-60 minutesShorter times are preferred to minimize cytotoxicity.
Labeling Efficiency (Yield)>18% (membrane), ~1-14% (cytosol)Yields can vary significantly based on cellular compartment and conditions.
Cell Viability>75%With optimized conditions (low copper, short incubation).
Photostability ModerateCan be enhanced with antifade reagents or by conjugation with protective agents like COT.
Signal-to-Noise Ratio HighFar-red emission significantly reduces background from cellular autofluorescence.

Signaling Pathway Visualizations

This compound can be employed to visualize and track biomolecules involved in various signaling pathways. Below are examples of how this technology can be applied to study the Wnt/β-catenin and EGFR signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. This compound can be used to track the glycosylation of Wnt pathway components or to visualize newly synthesized proteins in response to Wnt stimulation.

Wnt_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dvl->DestructionComplex inhibits betaCatenin β-catenin DestructionComplex->betaCatenin phosphorylates for degradation Proteasome Proteasome betaCatenin->Proteasome degraded TCFLEF TCF/LEF betaCatenin->TCFLEF translocates and binds TargetGenes Target Gene Transcription TCFLEF->TargetGenes activates

Wnt/β-catenin signaling pathway.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Live-cell imaging with this compound can be used to study the dynamics of EGFR glycosylation, trafficking, and internalization upon ligand binding.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR binds and activates RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription translocates and activates AKT AKT PI3K->AKT AKT->Transcription promotes survival Experimental_Workflow A 1. Cell Culture Seed cells on imaging-compatible plates B 2. Metabolic Labeling Incubate cells with azide-modified precursor (e.g., Ac4ManNAz for glycans) A->B C 3. Wash Remove unincorporated azide precursor B->C D 4. Click Reaction Incubate with this compound and Cu(I) catalyst cocktail C->D E 5. Wash Remove excess reaction components D->E F 6. Live-Cell Imaging Acquire images using fluorescence microscopy E->F G 7. Data Analysis Quantify fluorescence, track molecules, etc. F->G

References

Cy5-YNE Protocol for Labeling Azide-Modified Proteins: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and bioorthogonal method for covalently attaching probes to biomolecules. This protocol details the use of Cy5-YNE (Sulfo-Cyanine5-alkyne), a bright and photostable far-red fluorescent probe, for the specific labeling of azide-modified proteins.

This compound contains a terminal alkyne group that reacts specifically with azide (B81097) moieties introduced into proteins, either through metabolic labeling with azide-containing amino acid analogs (e.g., azidohomoalanine) or by chemical modification.[1][2] This reaction forms a stable triazole linkage, ensuring a permanent label. The far-red emission of Cy5 minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging applications.[3][4]

These application notes provide detailed protocols for labeling azide-modified proteins with this compound, methods for quantifying the degree of labeling, and a summary of the performance characteristics of Cy5 compared to other common fluorescent dyes.

Data Presentation: Performance Characteristics of Cy5

The selection of a fluorescent probe is critical for the success of any labeling experiment. The following tables summarize key quantitative parameters for Cy5, providing a comparison with another common far-red dye, Alexa Fluor 647. While this data is based on NHS ester protein conjugates, it provides a useful benchmark for the expected performance of Cy5-alkyne conjugates.[4][5]

Table 1: Spectroscopic and Photophysical Properties

PropertyCy5Alexa Fluor 647Reference
Excitation Maximum (nm)~649~650[4]
Emission Maximum (nm)~666~668[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹)~250,000~270,000[4]
Quantum Yield~0.2Significantly higher than Cy5 conjugates[4]
PhotostabilityLess photostableSignificantly more photostable than Cy5[4][5]

Table 2: Performance of Protein Conjugates

PropertyCy5Alexa Fluor 647Reference
Brightness of Conjugates Prone to self-quenching at high degrees of labeling, leading to diminished fluorescence.Less self-quenching, resulting in brighter protein conjugates, especially at high degrees of labeling.[5]
Signal-to-Noise Ratio Good, due to emission in the far-red spectrum.Excellent, due to higher brightness and photostability.[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling in Solution

This protocol describes the labeling of a purified azide-modified protein with this compound in a solution-phase reaction.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS or HEPES)

  • This compound (Sulfo-Cyanine5-alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Aminoguanidine hydrochloride

  • DMSO or DMF

  • Deionized water

  • Spin desalting columns or dialysis equipment for purification

Stock Solutions:

  • This compound (10 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO or DMF. Store at -20°C, protected from light.

  • CuSO₄ (20 mM): Dissolve in deionized water. Store at room temperature.

  • THPTA (50 mM): Dissolve in deionized water. Store at room temperature.

  • Sodium Ascorbate (100 mM): Prepare fresh in deionized water immediately before use.

  • Aminoguanidine (100 mM): Dissolve in deionized water. Store at 4°C.

Reaction Procedure:

  • Prepare the Protein: Dilute the azide-modified protein to a final concentration of 1-10 mg/mL in an amine-free buffer.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the Cu(I)-THPTA catalyst premix. For a typical reaction, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes at room temperature.

  • Initiate the Reaction: In a new microcentrifuge tube, combine the following reagents in the specified order:

    • Azide-modified protein solution

    • This compound stock solution (to a final concentration of 2-10 fold molar excess over the protein)

    • Aminoguanidine stock solution (to a final concentration of 5 mM)

    • Cu(I)-THPTA catalyst premix

    • Freshly prepared Sodium Ascorbate stock solution (to a final concentration of 5 mM)

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Remove the unreacted this compound and copper catalyst by passing the reaction mixture through a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your labeled protein.[6][7]

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified Cy5-labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 650 nm (A₆₅₀).

  • Calculate Protein and Dye Concentrations:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • CF (Correction Factor): The absorbance of Cy5 at 280 nm is approximately 4% of its absorbance at 650 nm. Therefore, CF = 0.04.[6]

      • ε_protein: The molar extinction coefficient of your protein at 280 nm.

    • Dye Concentration (M) = A₆₅₀ / ε_Cy5

      • ε_Cy5: The molar extinction coefficient of Cy5 at 650 nm is approximately 250,000 M⁻¹cm⁻¹.[4]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most applications is between 2 and 5. A very high DOL can lead to fluorescence quenching.[6]

Mandatory Visualizations

CuAAC_Reaction Azide_Protein Azide-Modified Protein Labeled_Protein Cy5-Labeled Protein (Stable Triazole Linkage) Azide_Protein->Labeled_Protein Cy5_YNE This compound (Alkyne Probe) Cy5_YNE->Labeled_Protein CuSO4 CuSO4 (Cu(II)) CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuSO4 THPTA THPTA (Ligand) THPTA->CuI Stabilization

CuAAC Reaction Mechanism

Experimental_Workflow start Start: Azide-Modified Protein & this compound prepare_reagents Prepare Stock Solutions (this compound, CuSO4, THPTA, Ascorbate) start->prepare_reagents reaction_setup Combine Protein, this compound, and Catalyst System prepare_reagents->reaction_setup incubation Incubate at Room Temperature (1-4 hours, protected from light) reaction_setup->incubation purification Purify Labeled Protein (Spin Column or Dialysis) incubation->purification analysis Analyze Labeled Protein (Spectroscopy, SDS-PAGE) purification->analysis end End: Purified Cy5-Labeled Protein analysis->end

References

Application Notes and Protocols for Cy5-YNE in Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is widely applied in research, diagnostics, and drug development for the detection of chromosomal abnormalities, gene mapping, and the identification of novel biomarkers. The choice of fluorophore and labeling strategy is critical for the sensitivity and specificity of FISH assays.

Cy5-YNE is a bright, far-red fluorescent dye belonging to the cyanine (B1664457) family. It is modified with a terminal alkyne group (-YNE), enabling its covalent attachment to azide-modified molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal ligation strategy offers a versatile and efficient method for labeling nucleic acid probes for FISH applications. The far-red emission of Cy5 minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in FISH, leveraging the precision of click chemistry for robust and sensitive detection of nucleic acid targets.

Principle of this compound in FISH via Click Chemistry

The use of this compound in FISH involves a two-step process. First, an oligonucleotide probe modified with an azide (B81097) group is hybridized to the target DNA or RNA sequence within the cell or tissue. Following the hybridization and subsequent washing steps to remove unbound probes, the azide-modified probe is then "clicked" to the alkyne-containing this compound dye. This reaction forms a stable triazole linkage, covalently attaching the Cy5 fluorophore to the probe at the site of the target sequence. This post-hybridization labeling strategy can offer advantages in terms of probe synthesis and purification, and potentially improved hybridization kinetics due to the smaller size of the modified probe before the attachment of the bulky fluorophore.

An advanced application of this principle is seen in techniques like clampFISH, where click chemistry is used to ligate the ends of a probe upon target binding, effectively locking it in place and enabling subsequent rounds of signal amplification.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of Cy5 and click chemistry-based FISH applications.

ParameterValue/ObservationSource
Cy5 Excitation Maximum ~649 nm[1]
Cy5 Emission Maximum ~670 nm[1]
Signal Amplification (clampFISH) >400-fold gain[2]
Increase in Fluorescence Intensity (DOPE-FISH with Cy5) ~2-fold increase with doubly labeled probes[3]
Click-based Amplification Ratio 3.0–12.7 fold amplification[4]
Signal-to-Noise Ratio (Click-based amplification vs. TSA) 36.2 for Click-based amplification, 4.8 for Tyramide Signal Amplification

Experimental Protocols

Protocol 1: Standard FISH with Post-Hybridization this compound Labeling

This protocol describes a general workflow for performing FISH using an azide-modified oligonucleotide probe followed by detection with this compound via a click reaction.

Materials:

  • Azide-modified oligonucleotide probe

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Cell or tissue samples on slides

  • Hybridization buffer

  • Wash buffers (e.g., SSC buffers)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Probe Design and Synthesis:

    • Design an oligonucleotide probe specific to the target DNA or RNA sequence.

    • Synthesize the probe with a 3' or 5' azide modification.

  • Sample Preparation:

    • Fix cells or tissue sections on slides using an appropriate fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the samples to allow probe entry (e.g., with pepsin or proteinase K treatment).

    • Dehydrate the samples through an ethanol (B145695) series.

  • Hybridization:

    • Prepare a hybridization solution containing the azide-modified probe in a suitable hybridization buffer.

    • Apply the probe solution to the prepared slides.

    • Denature the probe and target DNA by heating the slides (e.g., at 75-80°C for 5-10 minutes).

    • Incubate the slides in a humidified chamber at the optimal hybridization temperature (e.g., 37°C) overnight to allow the probe to anneal to the target sequence.

  • Washing:

    • Wash the slides in a series of stringent wash buffers (e.g., SSC buffers of decreasing concentration and increasing temperature) to remove unbound and non-specifically bound probes.

  • Click Reaction for this compound Labeling:

    • Prepare the click reaction cocktail. In a typical reaction, mix CuSO₄ and a Cu(I)-stabilizing ligand like THPTA. Add the this compound. Finally, add freshly prepared sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.

    • Apply the click reaction cocktail to the slides.

    • Incubate at room temperature for 30-60 minutes in the dark.

    • Wash the slides to remove unreacted click chemistry reagents.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5.

Protocol 2: Amplified FISH using a clampFISH-based approach with Cy5

This protocol is based on the principles of clampFISH for signal amplification, where a fluorescently labeled secondary probe is "clicked" to a primary probe that is hybridized to the target.

Materials:

  • Primary probe with an azide or alkyne modification and a "landing pad" sequence.

  • Secondary probe with a complementary "landing pad" sequence and a this compound modification (or an azide modification if the primary probe is alkyne-modified).

  • Click chemistry reagents as listed in Protocol 1.

  • Other reagents and equipment as listed in Protocol 1.

Procedure:

  • Probe Design and Synthesis:

    • Design a primary probe that is C-shaped, with a 3'-azide and a 5'-alkyne, that binds to the target sequence. This probe also contains a unique sequence that acts as a landing pad for the secondary probe.

    • Synthesize a secondary probe that is complementary to the landing pad sequence on the primary probe and is labeled with Cy5.

  • Sample Preparation and Hybridization of Primary Probe:

    • Follow the sample preparation and hybridization steps as in Protocol 1, using the primary probe.

  • Washing:

    • Perform stringent washes to remove unbound primary probes.

  • Hybridization of Secondary Probe:

    • Apply the Cy5-labeled secondary probe in hybridization buffer to the slides.

    • Incubate to allow the secondary probe to hybridize to the "landing pad" sequence of the primary probe.

  • Click Reaction:

    • Perform the click reaction as described in Protocol 1 to ligate the ends of the primary probe, locking it around the target nucleic acid. This enhances probe retention during subsequent steps.

  • Iterative Amplification (Optional):

    • For further signal amplification, the secondary probe can also contain landing pad sequences for a tertiary, fluorescently labeled probe. This process can be repeated for multiple rounds.

  • Counterstaining, Mounting, and Imaging:

    • Follow the final steps of Protocol 1 for counterstaining, mounting, and imaging.

Visualizations

experimental_workflow cluster_pre_hybridization Pre-Hybridization cluster_hybridization Hybridization cluster_detection Detection cluster_imaging Imaging Sample_Prep Sample Preparation (Fixation, Permeabilization) Hybridization Hybridization of Azide-Probe to Target Sample_Prep->Hybridization Probe_Prep Azide-Probe Preparation Probe_Prep->Hybridization Washing1 Stringent Washes Hybridization->Washing1 Click_Reaction Click Reaction with This compound Washing1->Click_Reaction Washing2 Post-Click Washes Click_Reaction->Washing2 Counterstain Counterstaining (DAPI) Washing2->Counterstain Mounting Mounting Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Experimental workflow for FISH using this compound.

click_chemistry_reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide_Probe Azide-Modified Probe (on target) Labeled_Probe Cy5-Labeled Probe (via Triazole Linkage) Azide_Probe->Labeled_Probe Cy5_YNE This compound Cy5_YNE->Labeled_Probe Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Labeled_Probe catalyzes

Caption: Click chemistry reaction for this compound labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Inefficient hybridization- Optimize hybridization temperature and time. - Check probe concentration.
- Failed click reaction- Use freshly prepared sodium ascorbate. - Ensure appropriate concentration of all click reagents.
- Probe degradation- Check probe integrity.
High Background - Non-specific probe binding- Increase stringency of washes (higher temperature, lower salt concentration).
- Incomplete removal of unbound this compound- Optimize post-click wash steps.
Autofluorescence - Intrinsic fluorescence of the sample- Use a far-red dye like Cy5 to minimize this. - Consider treating samples with autofluorescence quenching reagents.

Conclusion

The use of this compound in conjunction with click chemistry offers a robust and versatile platform for fluorescence in situ hybridization. The high quantum yield and far-red emission of Cy5 contribute to a high signal-to-noise ratio, which is crucial for sensitive detection. The bioorthogonal nature of the click reaction ensures specific labeling of azide-modified probes. The protocols provided herein offer a starting point for researchers to develop and optimize their FISH experiments using this powerful combination of fluorescent dye and ligation chemistry. These methods are well-suited for a range of applications, from basic research to clinical diagnostics and drug development.

References

Application Notes and Protocols for Cy5-YNE Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5-YNE is a fluorescent probe containing a terminal alkyne group, designed for the sensitive detection and imaging of azide-modified biomolecules. This reagent is a powerful tool in the field of bioorthogonal chemistry, enabling researchers to visualize and track molecules in complex biological systems. The vibrant fluorescence of the Cy5 dye, which emits in the far-red region of the spectrum, minimizes interference from cellular autofluorescence, leading to an excellent signal-to-noise ratio.[1][2] This document provides detailed protocols for the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as "click chemistry," for the fluorescent labeling of proteins and oligonucleotides, as well as guidelines for subsequent fluorescence detection.[3][4][5]

Principle of Detection

The detection strategy relies on the highly specific and efficient CuAAC reaction between the terminal alkyne of this compound and an azide (B81097) group on a target biomolecule. This bioorthogonal reaction forms a stable triazole linkage, covalently attaching the Cy5 fluorophore to the molecule of interest. The strong and stable fluorescence of Cy5 can then be detected using standard fluorescence microscopy, flow cytometry, or in-vivo imaging systems.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its application in fluorescence detection.

Table 1: Spectral Properties of Cy5

PropertyValueReference
Excitation Maximum (λex)~650 nm
Emission Maximum (λem)~670 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.2

Table 2: Recommended Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal ConcentrationReference
Azide-modified BiomoleculeVaries10 - 100 µM
This compound10 mM in DMSO25 - 200 µM
Copper(II) Sulfate (B86663) (CuSO₄)50 mM in H₂O0.1 - 1 mM
Sodium Ascorbate (B8700270)100 mM in H₂O (prepare fresh)1 - 5 mM
TBTA or BTTAA (optional ligand)10 mM in DMSO0.1 - 1 mM

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol describes the general procedure for labeling proteins containing an azide functionality with this compound using a copper-catalyzed click reaction.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Bathocuproinedisulfonic acid (BTTAA) (optional, but recommended to protect the protein from oxidation)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.

    • If using a ligand, prepare a 10 mM stock solution of TBTA or BTTAA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with the reaction buffer.

    • Add the this compound stock solution to the desired final concentration (a 2-10 fold molar excess over the protein is a good starting point).

    • If using a ligand, add it to the reaction mixture at this stage.

    • Add the CuSO₄ stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Purification:

    • Remove the unreacted this compound and copper catalyst by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Quantification (Optional):

    • The degree of labeling can be determined by measuring the absorbance of the purified protein at 280 nm and ~650 nm.

Protocol 2: Labeling of Azide-Modified Oligonucleotides with this compound

This protocol outlines the procedure for labeling azide-modified oligonucleotides with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of CuSO₄:TBTA complex by mixing equal volumes of 20 mM CuSO₄ and 20 mM TBTA in DMSO/water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water.

  • Reaction Setup:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 100-500 µM.

    • Add the this compound stock solution to achieve a 1.5 to 5-fold molar excess over the oligonucleotide.

    • Add the CuSO₄:TBTA stock solution to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold 100% ethanol and 1/10th volume of 3 M sodium acetate.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Wash the pellet with 70% ethanol and air dry.

    • Resuspend the purified, labeled oligonucleotide in a suitable buffer.

Fluorescence Detection

Once the biomolecule of interest is labeled with this compound, it can be detected using a variety of fluorescence-based techniques.

Instrumentation:

  • Fluorescence Microscope: Use a filter set appropriate for Cy5 (e.g., Excitation: 620-650 nm, Emission: 660-700 nm).

  • Flow Cytometer: Utilize a laser line that efficiently excites Cy5 (e.g., 633 nm or 640 nm).

  • In-Vivo Imaging System: Select appropriate excitation and emission filters for near-infrared fluorescence imaging.

General Imaging Protocol:

  • Sample Preparation: Prepare cells or tissues containing the Cy5-labeled biomolecule according to standard protocols.

  • Image Acquisition:

    • Excite the sample with light at or near the excitation maximum of Cy5 (~650 nm).

    • Collect the emitted fluorescence using a filter that captures the emission maximum of Cy5 (~670 nm).

    • Adjust exposure time and gain to obtain optimal signal-to-noise ratio.

  • Data Analysis: Analyze the fluorescence intensity and localization to determine the distribution and abundance of the labeled biomolecule.

Visualizations

experimental_workflow cluster_preparation 1. Preparation cluster_reaction 2. Click Reaction (CuAAC) cluster_purification 3. Purification cluster_detection 4. Fluorescence Detection azide_biomolecule Azide-Modified Biomolecule reaction_mix Reaction Mixture: - Azide-Biomolecule - this compound - CuSO4 - Na-Ascorbate azide_biomolecule->reaction_mix cy5_yne This compound cy5_yne->reaction_mix purification Size-Exclusion Chromatography or Ethanol Precipitation reaction_mix->purification Incubate 1-4h, RT detection Microscopy / Flow Cytometry / In-Vivo Imaging purification->detection Isolate Labeled Product click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product azide Biomolecule-N3 product Biomolecule-Triazole-Cy5 azide->product alkyne This compound alkyne->product catalyst Cu(I) catalyst->product ascorbate Sodium Ascorbate cu_ii Cu(II)SO4 ascorbate->cu_ii cu_ii->catalyst Reduction

References

Troubleshooting & Optimization

Cy5-YNE Technical Support Center: Troubleshooting Low Fluorescence Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5-YNE. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: this compound is a cyanine (B1664457) dye that functions as a click chemistry reagent.[1] For optimal detection, use an excitation wavelength of approximately 650 nm and an emission wavelength of around 680 nm.[1] It is crucial to ensure that your imaging system's laser and filter set are appropriate for these wavelengths.[2]

Q2: How should this compound be stored to maintain its integrity?

A2: Proper storage is critical for the performance of this compound. The compound should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] For stock solutions, it is recommended to dissolve the dye in anhydrous solvents like DMSO or DMF, aliquot it into single-use volumes to prevent multiple freeze-thaw cycles, and store it at -20°C in the dark.[2]

Q3: Is the fluorescence of this compound sensitive to pH?

A3: The fluorescence of Cy5 is generally stable and insensitive to pH in the range of 3 to 10.[2][3] However, it is always advisable to perform experiments in a well-buffered solution within this optimal pH range to ensure reliable performance.[2]

Q4: Can the click chemistry reaction itself lead to a low fluorescence signal?

A4: Yes, an inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can result in a low number of labeled molecules and thus a weak signal. The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive.[4] It is important to use a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in the active Cu(I) state.[5] Additionally, using a copper-chelating ligand can stabilize the Cu(I) and accelerate the reaction.[6]

Q5: What are common causes of photobleaching with Cy5 dyes, and how can it be minimized?

A5: Photobleaching is the irreversible degradation of the fluorophore due to excitation light.[2] Key factors contributing to photobleaching include high excitation light intensity and the presence of molecular oxygen.[7] To minimize this, you can reduce the laser power, decrease exposure time, and use an antifade mounting medium.[2] Oxygen scavenging systems can also enhance photostability.[2]

Troubleshooting Guides

This section addresses specific problems that can lead to a low fluorescence signal with this compound.

Problem 1: Very weak or no fluorescence signal detected.

This is a common issue that can arise from problems with the labeling reaction, the sample itself, or the imaging setup.

  • Possible Cause 1: Inefficient Click Chemistry Reaction.

    • Solution: Ensure all components for the click reaction are fresh and properly stored. Include a reducing agent like sodium ascorbate to prevent the oxidation of the Cu(I) catalyst.[5] Consider using a ligand such as TBTA to stabilize the catalyst.[8] Verify that your azide-containing molecule is pure and that the azide (B81097) group is intact.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles.[2] Protect the dye from light at all times. To check the integrity of the dye, you can measure its absorbance spectrum; the primary peak for Cy5 should be around 646 nm.[2]

  • Possible Cause 3: Incorrect Imaging Settings.

    • Solution: Verify that you are using the correct laser line for excitation (e.g., 633 nm or 640 nm) and an appropriate emission filter (typically a long-pass filter around 660 nm).[2] Increase the detector gain or exposure time, but be mindful that this can also increase background noise.[2][9]

Problem 2: High background fluorescence obscuring the signal.

A high signal-to-noise ratio is crucial for detecting low-abundance targets.[10]

  • Possible Cause 1: Non-specific Binding.

    • Solution: If performing immunofluorescence, use an appropriate blocking buffer (e.g., BSA) to prevent non-specific binding of antibodies.[2] Ensure that unbound this compound is thoroughly washed away after the labeling reaction.[7]

  • Possible Cause 2: Autofluorescence.

    • Solution: Your sample itself may be autofluorescent. Image an unlabeled control sample under the same conditions to assess the level of autofluorescence.[2] Some mounting media can also be autofluorescent, so consider testing different types.[2]

  • Possible Cause 3: High Dye Concentration.

    • Solution: Over-labeling can lead to self-quenching, where adjacent dye molecules reduce each other's fluorescence.[7] Perform a titration experiment to determine the optimal dye-to-biomolecule labeling ratio.[7]

Data Presentation

Table 1: Troubleshooting Summary for Low this compound Fluorescence Signal

Problem Potential Cause Recommended Solution Key Experimental Parameter Expected Outcome
Weak/No Signal Inefficient Click ReactionUse fresh reagents, add sodium ascorbate, consider a stabilizing ligand (e.g., TBTA).[5][8]Catalyst activityIncreased labeling efficiency and signal intensity.
This compound DegradationAliquot stocks, protect from light, verify absorbance spectrum.[2]Reagent integrityConsistent and reliable fluorescence signal.
Incorrect Imaging SetupUse correct laser (633/640 nm) and emission filter (~660 nm), optimize gain/exposure.[2]Wavelengths, detector settingsEnhanced signal detection.
High Background Non-specific BindingUse blocking buffers, perform thorough washes.[2][7]Washing stepsReduced background noise and improved signal-to-noise ratio.
AutofluorescenceImage unlabeled controls, use low-fluorescence mounting media.[2]Sample and reagent selectionLowered background from intrinsic sample fluorescence.
Self-QuenchingOptimize dye-to-biomolecule ratio through titration.[7]Labeling stoichiometryIncreased signal by preventing fluorescence quenching.
Rapid Signal Loss PhotobleachingReduce laser power, use antifade reagents.[2]Excitation intensitySlower signal decay and longer imaging time.

Experimental Protocols

Protocol 1: Optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general guideline for labeling an azide-modified biomolecule with this compound.

  • Prepare Reagents:

    • Dissolve your azide-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of copper(II) sulfate (B86663) in water.

    • (Optional) Prepare a 10 mM stock solution of a copper-chelating ligand (e.g., TBTA) in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your azide-containing biomolecule with this compound. A molar excess of the dye (e.g., 2-5 fold) is often used.

    • Add the sodium ascorbate solution to a final concentration of 1-5 mM.

    • (Optional) If using a ligand, add it to the reaction mixture at a concentration equivalent to the copper sulfate.

    • Add the copper(II) sulfate solution to a final concentration of 0.1-1 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal time may vary depending on the reactants.

  • Purification:

    • Remove unreacted this compound using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.

Protocol 2: Assessing this compound Integrity via Absorbance Spectroscopy

This protocol allows you to check the quality of your this compound stock solution.

  • Prepare a Diluted Sample:

    • Dilute a small aliquot of your this compound stock solution in a suitable solvent (e.g., PBS or the solvent used for your stock). The final concentration should be in the low micromolar range to be within the linear range of the spectrophotometer.

  • Measure Absorbance:

    • Use a spectrophotometer to measure the absorbance spectrum from 600 nm to 700 nm.

  • Analyze the Spectrum:

    • The primary absorbance peak for Cy5 should be at approximately 646 nm.[2] A significant shift in this peak or the appearance of other major peaks may indicate degradation of the dye.

    • You can use the Beer-Lambert law (A = εcl) to estimate the concentration, using a molar extinction coefficient (ε) for Cy5 of ~250,000 M⁻¹cm⁻¹.[2]

Mandatory Visualization

TroubleshootingWorkflow start Low this compound Signal check_reagents 1. Check Reagents & Storage start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol 2. Review Labeling Protocol protocol_ok Protocol Optimized? check_protocol->protocol_ok check_imaging 3. Verify Imaging Setup imaging_ok Setup Correct? check_imaging->imaging_ok reagent_ok->check_protocol Yes order_new Order New Reagents reagent_ok->order_new No protocol_ok->check_imaging Yes optimize_click Optimize Click Reaction (Catalyst, Time, Temp) protocol_ok->optimize_click No adjust_imaging Adjust Imaging Parameters (Laser, Filter, Gain) imaging_ok->adjust_imaging No success Signal Improved imaging_ok->success Yes order_new->start optimize_click->check_protocol adjust_imaging->check_imaging

Caption: Troubleshooting workflow for low this compound fluorescence signal.

ClickChemistry cluster_reactants Reactants cluster_catalyst Catalytic System Cy5_YNE This compound (Alkyne) Product Cy5-Labeled Biomolecule (Stable Triazole Linkage) Cy5_YNE->Product Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Product Copper Cu(I) Catalyst Copper->Product catalyzes Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Copper maintains Cu(I) Ligand Ligand (e.g., TBTA) (Optional Stabilizer) Ligand->Copper stabilizes

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound.

References

Technical Support Center: Optimizing Copper Catalyst Concentration for Cy5-YNE Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the copper-catalyzed click reaction of Cy5-YNE with azide-containing molecules.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during your this compound click chemistry experiments.

Problem Potential Cause Suggested Solution
Low or No Fluorescent Signal (Low Reaction Yield) Inactive Copper Catalyst: The active catalyst for the reaction is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.- Ensure you are using a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state. - Degas your solvents and reaction buffer to remove dissolved oxygen. - Prepare the reaction mixture by adding the copper source to the ligand before introducing it to the azide (B81097) and alkyne.[1]
Inappropriate Ligand or Ligand-to-Copper Ratio: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. An incorrect choice or ratio can lead to poor results.- For aqueous reactions, use a water-soluble ligand like THPTA or BTTAA. - Maintain a ligand-to-copper ratio of at least 5:1 to protect biomolecules from oxidative damage and stabilize the catalyst.[1]
Sub-optimal Copper Concentration: Both too low and too high concentrations of copper can negatively impact the reaction yield.- The optimal final concentration of CuSO4 is typically between 50 µM and 100 µM for bioconjugation reactions.[1]
Impure Reagents or Solvents: Contaminants in your this compound, azide-containing molecule, or solvents can inhibit the reaction.- Use high-purity reagents and solvents. Consider purifying your starting materials if you suspect impurities.
Incorrect Stoichiometry: An improper ratio of this compound to your azide-containing molecule can result in incomplete reaction.- While a 1:1 ratio is a good starting point, using a slight excess (e.g., 1.5 to 2-fold) of the less precious reagent can help drive the reaction to completion.
High Background Fluorescence Excess Unreacted this compound: Insufficient purification after the reaction can leave behind unreacted fluorescent dye.- Implement a thorough purification method appropriate for your labeled molecule (e.g., size exclusion chromatography, dialysis, or spin filtration) to remove all unreacted this compound.
Non-specific Binding of this compound: The fluorescent dye may non-covalently associate with your target molecule or other components in the reaction mixture.- Include additional washing steps in your purification protocol. - Consider using a blocking agent if working with complex biological samples.
Precipitation in the Reaction Mixture Poor Solubility of Reagents: this compound or the azide-containing molecule may not be fully soluble in the reaction buffer.- If using a non-sulfonated this compound, dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction buffer.[2] - Ensure the final concentration of the organic solvent is low enough to not denature your biomolecules.
High Concentration of Reagents: High concentrations of reactants can sometimes lead to aggregation and precipitation.- While higher concentrations can increase reaction rates, they may also lead to solubility issues. Try optimizing by slightly lowering the concentrations of your reactants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper sulfate (B86663) (CuSO₄) for the this compound reaction?

A1: For most bioconjugation applications, a final CuSO₄ concentration in the range of 50 µM to 100 µM is recommended as a starting point.[1] However, the optimal concentration can depend on the specific substrates and reaction conditions, so a titration may be necessary for best results.

Q2: Why is a reducing agent like sodium ascorbate necessary?

A2: The catalytically active species in the click reaction is copper in its +1 oxidation state (Cu(I)). Copper(II) salts like CuSO₄ are often used as the copper source due to their stability. Sodium ascorbate is a reducing agent that reduces the Cu(II) to the active Cu(I) in situ. It is crucial to use a fresh solution of sodium ascorbate for each experiment as it can degrade over time.

Q3: What is the role of a ligand, and which one should I use?

A3: A ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is essential for several reasons:

  • Stabilizes Cu(I): It prevents the oxidation of the active Cu(I) catalyst back to the inactive Cu(II) state.

  • Accelerates the Reaction: The ligand complex with copper can increase the reaction rate.

  • Protects Biomolecules: In bioconjugation, the ligand can chelate copper ions, reducing their potential to cause oxidative damage to sensitive biomolecules like proteins and nucleic acids.

For reactions in aqueous buffers, a water-soluble ligand like THPTA is highly recommended.

Q4: What is the recommended ratio of ligand to copper?

A4: A ligand-to-copper ratio of at least 5:1 is generally recommended for bioconjugation reactions to ensure the stability of the catalyst and the integrity of the biomolecules.

Q5: Can I perform the this compound reaction without a copper catalyst?

A5: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction. While the uncatalyzed reaction (Huisgen 1,3-dipolar cycloaddition) can occur, it typically requires elevated temperatures and is much slower. For efficient labeling at room temperature and under biological conditions, the copper catalyst is essential.

Q6: My this compound is not dissolving in my aqueous buffer. What should I do?

A6: Non-sulfonated versions of this compound may have limited solubility in aqueous solutions. You can dissolve the dye in a small amount of a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to your reaction mixture. Ensure the final concentration of the organic solvent is low to avoid negatively impacting your biomolecules. Alternatively, using a sulfonated, water-soluble version of this compound is recommended for aqueous applications.

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with this compound

This protocol provides a starting point for the copper-catalyzed click reaction. Optimization may be required for your specific application.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Purification column (e.g., size-exclusion or spin column)

Procedure:

  • Prepare the Protein Solution: Dissolve your azide-modified protein in the reaction buffer to the desired concentration.

  • Prepare the this compound Solution: Dissolve the this compound in a minimal amount of DMSO and then dilute it in the reaction buffer.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution. For a final reaction volume of 500 µL with a target final CuSO₄ concentration of 100 µM and a 5:1 ligand-to-copper ratio, you would add 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. Allow this mixture to stand for a few minutes.

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution

    • This compound solution

    • Catalyst premix (CuSO₄/THPTA)

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. For a final concentration of 5 mM in a 500 µL reaction, you would add 25 µL of the 100 mM stock solution.

  • Incubate: Gently mix the reaction and incubate at room temperature, protected from light, for 1-2 hours. Reaction times may need to be optimized.

  • Purify: Purify the labeled protein from the excess reagents using an appropriate method for your protein (e.g., size-exclusion chromatography or a spin desalting column).

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges for the key components in the this compound click reaction.

Table 1: Recommended Final Concentrations of Key Reagents

ReagentTypical Final Concentration RangeNotes
CuSO₄ 50 µM - 250 µMHigher concentrations may be needed for less reactive substrates but can also increase the risk of protein precipitation or damage.
Ligand (e.g., THPTA) 250 µM - 1.25 mMMaintain at least a 5:1 molar excess over CuSO₄.
Sodium Ascorbate 1 mM - 5 mMA significant excess is used to ensure the complete reduction of Cu(II) to Cu(I) and to counteract oxidation by dissolved oxygen.
This compound / Azide 10 µM - 500 µMThe optimal concentration depends on the specific application and the concentration of the molecule to be labeled.

Table 2: Example Reagent Ratios for Optimization

ParameterLow EndMid-Range (Recommended Start)High End
[CuSO₄] 25 µM100 µM500 µM
Ligand:Cu Ratio 2:15:110:1
[Sodium Ascorbate] 1 mM5 mM10 mM
Excess of one reagent 1.1x1.5x3x

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide Azide Triazole_Product Labeled Cy5 Product Azide->Triazole_Product This compound This compound Copper_Acetylide Copper_Acetylide This compound->Copper_Acetylide Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Sodium_Ascorbate Sodium_Ascorbate Sodium_Ascorbate->Cu(I) Cu(I)-Ligand Cu(I)-Ligand Cu(I)->Cu(I)-Ligand Ligand Ligand Ligand->Cu(I)-Ligand Cu(I)-Ligand->Copper_Acetylide Coordination Copper_Acetylide->Triazole_Product Cycloaddition

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (this compound, Azide, CuSO4, Ligand, Na-Ascorbate) Start->Prepare_Reagents Setup_Reaction Combine Azide, this compound, and Catalyst Premix (CuSO4 + Ligand) Prepare_Reagents->Setup_Reaction Initiate_Reaction Add Fresh Sodium Ascorbate Setup_Reaction->Initiate_Reaction Incubate Incubate at RT (1-2h) Protected from Light Initiate_Reaction->Incubate Purify Purify Labeled Product Incubate->Purify Analyze Analyze Product (e.g., Spectroscopy, Gel Electrophoresis) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the this compound click reaction.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Cy5-YNE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5-YNE conjugates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to non-specific binding during fluorescence labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding of this compound conjugates and why is it a problem?
Q2: What are the common causes of high background fluorescence with this compound probes?

Several factors throughout your experimental workflow can contribute to high background fluorescence:

  • Probe Properties: Cy5 is a strongly hydrophobic dye, which increases its propensity to bind non-specifically to hydrophobic cellular components like lipids and proteins.[2][3][4] Probe aggregation can also occur, leading to bright, punctate background staining.[1]

  • Excessive Probe Concentration: Using a higher concentration of the this compound conjugate than necessary increases the likelihood of non-specific interactions.[1][5]

  • Inadequate Blocking: Failure to effectively block non-specific binding sites on cells or tissues allows the probe to adhere to unintended locations.[1][6]

  • Insufficient Washing: Inadequate washing steps may not effectively remove all unbound probes, contributing to the background signal.[1][6]

  • Suboptimal "Click" Reaction Conditions: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), improper concentrations of copper, ligand, or reducing agent can lead to side reactions and non-specific labeling.[7]

  • Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal from the probe.[5][6] However, using a far-red dye like Cy5 helps minimize this issue as autofluorescence is typically lower in this spectral region.[6]

Q3: How can I be sure that the signal I'm seeing is specific to the "click" reaction?

To confirm the specificity of your this compound labeling, it is crucial to include proper negative controls in your experiment. An essential negative control is to perform the "click" reaction on a sample that has not been metabolically labeled with the azide (B81097) analog. In this case, you should observe minimal to no fluorescence, as there is no azide for the this compound to react with. Any signal detected in this control can be attributed to non-specific binding of the probe.

Troubleshooting Guides

Issue: High Background Fluorescence Obscuring Specific Signal

High background can be a significant hurdle in achieving clear, interpretable images. The following steps provide a systematic approach to troubleshooting and reducing non-specific binding.

1. Optimization of Probe Concentration

Using the optimal probe concentration is critical to maximize the signal-to-noise ratio.

  • Recommendation: Perform a titration experiment to determine the lowest concentration of the this compound conjugate that provides a strong specific signal with minimal background.[5] Start with the recommended concentration from the manufacturer and test a range of concentrations below and above it.

2. Enhancement of Blocking and Washing Steps

Proper blocking and stringent washing are fundamental to removing non-specifically bound probes.

  • Recommendation: Increase the number and/or duration of wash steps after the "click" reaction and final staining.[6] Incorporate a mild detergent, such as Tween-20, in your wash buffer to help disrupt non-specific interactions.

3. Refinement of the "Click" Reaction Protocol

For users performing copper-catalyzed "click" chemistry (CuAAC), optimizing the reaction components is key.

  • Recommendation: Titrate the concentrations of CuSO4 and a copper ligand (e.g., BTTAA). High concentrations of copper can sometimes lead to non-specific labeling. Ensure the sodium ascorbate (B8700270) solution is freshly prepared to maintain its reducing activity.

Experimental Protocols
Protocol 1: General Staining Protocol with Enhanced Blocking and Washing
  • Fixation and Permeabilization: Fix and permeabilize your cells or tissue as required for your specific application.

  • Blocking: Incubate the sample in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 1-3% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

  • "Click" Reaction:

    • Prepare the "click" reaction cocktail. A typical cocktail includes:

      • This compound conjugate (at the optimized concentration)

      • CuSO4

      • Copper ligand (e.g., BTTAA)

      • Freshly prepared sodium ascorbate

    • Incubate the sample with the "click" reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the sample three times with PBS containing 0.1% Tween-20 for 5-10 minutes each.

    • Wash an additional two times with PBS for 5 minutes each.

  • (Optional) Counterstaining and Mounting: Proceed with any desired counterstaining (e.g., DAPI for nuclei) and mount the sample for imaging.

Data Presentation: Troubleshooting Summary
ProblemPotential CauseRecommended Action
High Uniform Background Probe concentration too highPerform a titration to find the optimal, lower concentration.
Insufficient washingIncrease the number and duration of wash steps; add detergent to wash buffer.
Inadequate blockingUse an effective blocking buffer (e.g., BSA, normal serum) and ensure sufficient incubation time.
Punctate/Aggregated Staining Probe aggregationCentrifuge the probe solution before use; consider using a sulfonated this compound for better solubility.[2]
Non-Specific Staining in Controls Hydrophobic interactions of Cy5Include blocking agents that disrupt hydrophobic interactions; increase detergent concentration in washes.
Charged-based interactionsUse a signal enhancer solution designed to block charged-based dye binding.[8]
Visualizing the Workflow and Problem Areas

Experimental Workflow for this compound Labeling

G cluster_0 Sample Preparation cluster_1 Blocking & Staining cluster_2 Imaging cluster_3 Troubleshooting Points MetabolicLabeling Metabolic Labeling (Incorporate Azide) FixPerm Fixation & Permeabilization MetabolicLabeling->FixPerm Blocking Blocking (e.g., BSA) FixPerm->Blocking ClickReaction Click Reaction (this compound) Blocking->ClickReaction TS_Block Blocking Step Blocking->TS_Block Washing Washing ClickReaction->Washing TS_Probe Probe Conc. ClickReaction->TS_Probe Imaging Fluorescence Imaging Washing->Imaging TS_Wash Washing Step Washing->TS_Wash

Caption: A generalized workflow for labeling azide-modified biomolecules with this compound, highlighting key troubleshooting points.

Mechanism of Non-Specific Binding

G cluster_0 Specific Binding (Desired) cluster_1 Non-Specific Binding (Undesired) Cy5YNE This compound Probe CuAAC CuAAC Reaction Cy5YNE->CuAAC Alkyne Hydrophobic Hydrophobic Interactions (e.g., Lipids, Proteins) Cy5YNE->Hydrophobic Hydrophobic Cy5 Ionic Ionic Interactions (Charged Residues) Cy5YNE->Ionic Probe Charge Target Azide-labeled Biomolecule Target->CuAAC Azide SpecificSignal Specific Signal CuAAC->SpecificSignal Covalent Bond BackgroundSignal Background Signal Hydrophobic->BackgroundSignal Ionic->BackgroundSignal

Caption: Diagram illustrating the desired specific binding via click chemistry versus undesired non-specific interactions.

References

improving Cy5-YNE labeling efficiency for low concentration proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cy5-YNE and other amine-reactive Cy5 dyes for protein labeling, with a special focus on challenges encountered with low-concentration protein samples.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound protein labeling?

A1: this compound can be used in two primary ways for protein labeling. The "YNE" component indicates an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this approach, your protein of interest must first be modified to contain an azide (B81097) group. The alkyne on the this compound then specifically and efficiently "clicks" onto the azide-modified protein in the presence of a copper catalyst.[1][2][3]

More commonly, and especially relevant for direct protein labeling, Cy5 is often supplied as a Cy5 NHS ester. This form reacts with primary amines on the protein, primarily the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group, to form a stable covalent bond.[4][5] This guide will focus on troubleshooting this widely used amine-labeling approach, as it is frequently employed for proteins at low concentrations.

Q2: Why is my labeling efficiency low when working with low-concentration proteins?

A2: Labeling efficiency is highly dependent on the concentration of both the protein and the dye. At low protein concentrations, the probability of a successful collision between a dye molecule and a reactive site on the protein is significantly reduced. For optimal results, a protein concentration of at least 2 mg/mL is recommended, with 10 mg/mL being ideal for many protocols. If your protein concentration is below 1 mg/mL, you will likely face challenges with labeling efficiency.

Q3: What is the optimal pH for Cy5 amine-reactive labeling?

A3: The optimal pH for labeling primary amines with NHS esters is between 8.2 and 8.5. In this pH range, the primary amino groups are sufficiently deprotonated and thus nucleophilic enough to react with the NHS ester. Below this range, the amines will be protonated and non-reactive. Above this range, the hydrolysis of the NHS ester dye increases, reducing the amount of active dye available to label the protein.

Q4: Can I use any buffer for the labeling reaction?

A4: No, the choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible with the labeling reaction. These buffer components will compete with the primary amines on your protein for reaction with the Cy5 dye, leading to significantly lower labeling efficiency. It is essential to exchange your protein into an amine-free buffer like phosphate-buffered saline (PBS), borate (B1201080), or bicarbonate buffer before starting the labeling reaction.

Q5: How do I determine the correct dye-to-protein molar ratio?

A5: The ideal molar ratio of dye to protein needs to be determined empirically for each specific protein. A good starting point is a 10:1 to 20:1 molar excess of dye to protein. A low ratio can result in under-labeling. Conversely, an excessively high ratio can lead to over-labeling, which may cause fluorescence quenching (a decrease in signal) or protein precipitation. It is advisable to test a range of ratios to find the optimal balance for your experiment.

Troubleshooting Guide

Problem: Low or No Fluorescence Signal After Labeling

This is a common issue, particularly with low-concentration protein samples. The following troubleshooting steps can help identify and resolve the problem.

Experimental Workflow for Cy5 Amine-Reactive Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis p_prep Protein Preparation b_prep Buffer Exchange p_prep->b_prep Ensure amine-free buffer (e.g., PBS, Borate) mix Mix Protein and Dye b_prep->mix Adjust pH to 8.2-8.5 d_prep Dye Preparation d_prep->mix Dissolve in anhydrous DMSO or DMF incubate Incubate mix->incubate Protect from light purify Purify Conjugate incubate->purify e.g., Gel filtration, Dialysis analyze Analyze Labeling Efficiency purify->analyze Spectrophotometry or SDS-PAGE

Caption: General workflow for Cy5 amine-reactive protein labeling.

Possible Cause Recommendation & Explanation
Low Protein Concentration The efficiency of the labeling reaction is strongly dependent on protein concentration. If your protein solution is too dilute, the reaction kinetics will be very slow. Solution: Concentrate your protein to at least 2 mg/mL using methods like spin concentrators. For very low concentrations (<1 mg/mL), increasing the incubation time may help, but concentrating the protein is the most effective solution.
Incorrect Buffer pH For amine-reactive labeling, the pH must be in the optimal range of 8.2-8.5. A lower pH will result in protonated, non-reactive amines, while a higher pH will cause rapid hydrolysis of the dye. Solution: Verify the pH of your final protein-buffer mixture before adding the dye. Adjust as necessary using a suitable base.
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) will compete with the protein for the dye, drastically reducing labeling efficiency. Solution: Perform a buffer exchange into an amine-free buffer such as PBS, bicarbonate, or borate buffer prior to labeling.
Inactive Dye Cy5 NHS esters are sensitive to moisture and can hydrolyze if not stored or handled correctly, rendering them non-reactive. Solution: Ensure the dye is stored desiccated at -20°C. Before opening, allow the vial to warm to room temperature to prevent condensation. Prepare the stock solution in high-quality, anhydrous DMSO or DMF and use it promptly.
Suboptimal Dye-to-Protein Molar Ratio An insufficient amount of dye will lead to a low degree of labeling. Solution: Start with a 10-fold to 20-fold molar excess of dye over protein. If the signal is still low, you can cautiously increase this ratio. However, be aware that excessive dye can lead to other issues (see below).
Presence of Reducing Agents Although more critical for maleimide (B117702) chemistry, some reducing agents can potentially interfere with NHS-ester reactions. Solution: If possible, remove reducing agents like DTT or TCEP prior to labeling, for example, through dialysis or a desalting column.

Problem: Low Fluorescence Signal, but Absorbance Indicates Successful Labeling

Possible Cause Recommendation & Explanation
Over-labeling (Fluorescence Quenching) Labeling a protein with too many dye molecules can cause fluorescence quenching, where the fluorophores interact and dissipate energy non-radiatively, leading to a weaker signal. Solution: Calculate the Degree of Labeling (DOL) using spectrophotometry. If the DOL is too high (typically > 8 for antibodies), reduce the dye-to-protein molar ratio in your next labeling reaction. You can also decrease the reaction time.
Protein Precipitation The addition of the hydrophobic Cy5 dye can sometimes cause protein aggregation and precipitation, especially if the protein is over-labeled or unstable in the reaction conditions. Solution: Centrifuge the sample after the labeling reaction. If a fluorescent pellet is observed, precipitation has occurred. To prevent this, use a lower dye-to-protein ratio or consider a more water-soluble version of the dye if available.

Experimental Protocols

Protocol: Buffer Exchange for Low-Concentration Proteins
  • Select a spin concentrator with a molecular weight cut-off (MWCO) at least half that of your protein's molecular weight.

  • Add your protein sample to the spin concentrator.

  • Add at least 10 volumes of the desired amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Centrifuge according to the manufacturer's instructions until the sample volume is reduced to the desired concentration (ideally >2 mg/mL).

  • Repeat the buffer addition and centrifugation steps two more times to ensure complete removal of incompatible buffer components.

  • Recover the concentrated, buffer-exchanged protein.

Protocol: General Amine-Reactive Cy5 Labeling
  • Protein Preparation: Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL and a pH of 8.2-8.5.

  • Dye Preparation: Allow the vial of Cy5 NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye by adding the appropriate volume of fresh, anhydrous DMSO. Vortex thoroughly until all the dye is dissolved. This solution should be used immediately.

  • Labeling Reaction:

    • Calculate the required volume of dye solution to achieve the desired molar excess (e.g., a 10-fold molar excess over the protein).

    • Add the calculated volume of dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted, free dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25), dialysis, or a spin concentrator.

  • Analysis: Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~650 nm (the absorbance maximum for Cy5).

Troubleshooting Logic Diagram

G start Low/No Fluorescence Signal q_buffer Is the buffer amine-free (e.g., no Tris/glycine)? start->q_buffer q_ph Is the pH between 8.2 and 8.5? q_buffer->q_ph Yes a_buffer Perform buffer exchange q_buffer->a_buffer No q_conc Is protein concentration > 2 mg/mL? q_ph->q_conc Yes a_ph Adjust pH q_ph->a_ph No q_dye Was the dye stored properly and dissolved in anhydrous DMSO? q_conc->q_dye Yes a_conc Concentrate protein q_conc->a_conc No q_ratio Is the dye:protein molar ratio optimized? q_dye->q_ratio Yes a_dye Use fresh dye q_dye->a_dye No a_ratio Test different ratios (e.g., 10:1 to 20:1) q_ratio->a_ratio No end_node Re-run labeling reaction q_ratio->end_node Yes a_buffer->end_node a_ph->end_node a_conc->end_node a_dye->end_node a_ratio->end_node

References

Cy5-YNE photostability and how to minimize photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Cy5-YNE, with a special focus on understanding and mitigating photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bright, far-red fluorescent dye.[1][2] Its chemical structure includes an alkyne (-YNE) group, which allows it to be easily attached to molecules containing azide (B81097) groups through a process called copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][3] Its fluorescence in the far-red spectrum is advantageous because it minimizes autofluorescence from biological samples, leading to a better signal-to-noise ratio.[1][4] The fluorescence of Cy5 is largely insensitive to pH in the range of 4 to 10.[2]

Q2: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] This process is a significant issue in fluorescence microscopy, especially during long-term imaging or when using high-intensity light. For Cy5 and other cyanine (B1664457) dyes, photobleaching is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[1][5] These highly reactive molecules then chemically damage the dye, leading to a progressive loss of signal and compromising the quality and quantitative accuracy of experimental data.[1]

Q3: What are the primary factors that accelerate the photobleaching of this compound?

Several factors can increase the rate of photobleaching:

  • High Excitation Light Intensity: Using a stronger laser or lamp power excites more fluorophores more frequently, increasing the probability of photochemical damage.[1][6]

  • Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.[6]

  • Presence of Molecular Oxygen: Oxygen is a critical component in the most common photobleaching pathway for cyanine dyes.[1][6]

  • Local Chemical Environment: The stability of Cy5 can be influenced by the pH, viscosity, and presence of other chemical species in its immediate vicinity.[1] Acidic environments, for instance, can decrease the photostability of some cyanine dyes.[1]

Q4: Are there more photostable alternatives to this compound?

Yes, several alternatives to Cy5 exist that offer enhanced photostability with similar spectral properties. Dyes such as Alexa Fluor 647 and iFluor® 647 are frequently cited as being more photostable than Cy5.[7][8][9] These alternatives are suitable for experiments requiring long or intense light exposure.

Quantitative Data

Table 1: Photophysical Properties of this compound
PropertyValueReferences
Excitation Maximum (λex)~649 - 651 nm[2][3][4]
Emission Maximum (λem)~662 - 671 nm[2][3][4]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[2][4]
Fluorescence Quantum Yield (Φ)0.20 - 0.27[4]
Fluorescence Lifetime (τ)~1.0 ns (in PBS)[10]
Recommended Laser Lines633 nm or 647 nm[2]
Table 2: Comparison of Common Antifade Reagents for Cyanine Dyes
Antifade AgentAdvantagesDisadvantagesReferences
n-Propyl gallate (NPG) Non-toxic, can be used with live cells.Can be difficult to dissolve; may have anti-apoptotic properties, potentially interfering with biological studies.[5][11][12]
1,4-Diazabicyclo-octane (DABCO) Less toxic than PPD, suitable for live-cell imaging.Less effective at preventing fading than PPD; may also have anti-apoptotic effects.[5][11][12]
Trolox Cell-permeable, natural antioxidant, works via a dual mechanism of triplet quenching and radical scavenging.---[13]
p-Phenylenediamine (PPD) Highly effective at reducing photobleaching.Can react with and damage cyanine dyes; can cause weak and diffuse fluorescence after storage.[5][11][12]

Troubleshooting Guide: Signal Loss & Photobleaching

Problem: My this compound signal is fading very quickly during image acquisition.

This is a classic sign of rapid photobleaching. Follow these steps to diagnose and solve the issue.

G A Start: Rapid Signal Loss B Are you using an antifade reagent? A->B C Add a compatible antifade reagent to your mounting medium (e.g., NPG, DABCO, Trolox). B->C No D Is your excitation light intensity as low as possible? B->D Yes C->D E Reduce laser/lamp power. Use a neutral density filter. D->E No F Is your exposure time minimized? D->F Yes E->F G Shorten exposure time and/or reduce frame rate for time-lapse imaging. F->G No H Consider advanced techniques: Use an oxygen scavenger system (e.g., glucose oxidase). F->H Yes G->H I Problem Minimized H->I

Caption: Troubleshooting workflow for rapid this compound signal loss.

Problem: I see weak or no signal from the start of my experiment.

This may not be a photobleaching issue, but rather a problem with labeling, sample preparation, or instrument settings.

  • Check Labeling Efficiency: Confirm that your this compound has been successfully conjugated to your target molecule. Over-labeling can also be an issue, leading to self-quenching.[1]

  • Verify Filter and Laser Settings: Ensure your microscope's laser line (e.g., 633 nm or 647 nm) and emission filters are appropriate for Cy5.[14] The emission filter should be centered around Cy5's emission maximum (~670 nm).[7]

  • Confirm Protein Expression: If labeling a protein, verify that the target protein is being expressed in your sample.[14]

  • Optimize Fixation/Permeabilization: If performing immunofluorescence, ensure your fixation and permeabilization protocol is not damaging the epitope or causing the target to be washed away.[14]

Experimental Protocols

Protocol 1: General Strategy to Quantify and Minimize Photobleaching

This protocol provides a framework for assessing the photostability of this compound in your specific experimental setup and applying mitigation strategies.

G cluster_0 Preparation cluster_1 Image Acquisition cluster_2 Analysis & Optimization P1 Prepare this compound labeled sample on a coverslip. P2 Mount sample in a standard buffer (control). P1->P2 P3 Mount a parallel sample in a buffer containing an antifade reagent. P1->P3 A1 Set microscope parameters: - Constant laser power - Constant exposure time P2->A1 P3->A1 A2 Select a field of view. A1->A2 A3 Acquire a time-lapse series of images (e.g., 100 frames). A2->A3 AN1 Measure the mean fluorescence intensity of the region of interest in each frame. A3->AN1 AN2 Plot intensity vs. time to generate a photobleaching curve. AN1->AN2 AN3 Compare curves from control and antifade samples to assess effectiveness. AN2->AN3 AN4 Optimize by testing different antifade agents or lower laser powers. AN3->AN4

Caption: Experimental workflow for assessing and mitigating photobleaching.

Methodology:

  • Sample Preparation:

    • Prepare your biological sample labeled with this compound according to your specific protocol (e.g., via click chemistry or antibody conjugation).

    • Mount the sample on a glass coverslip suitable for microscopy.

    • For comparison, prepare at least two sets of samples: one mounted in a standard imaging buffer (e.g., PBS) and others mounted in the same buffer supplemented with different antifade reagents.[1]

  • Microscope Setup:

    • Use a fluorescence microscope equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm).[1]

    • Set the laser power to a level typical for your experiments. It is crucial to keep this power constant throughout the time-lapse acquisition.

    • Select the appropriate emission filter for Cy5 (~660-700 nm).

    • Set the detector gain and offset to levels that provide a good signal without saturation in the initial frames.

  • Image Acquisition:

    • Focus on a representative field of view.

    • Begin a time-lapse acquisition, capturing images at a constant frame rate and exposure time. The total duration should be long enough to observe significant signal decay.[1]

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), select a region of interest (ROI) containing your fluorescent signal.

    • Measure the average fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Plot the normalized intensity (Intensity at time t / Initial Intensity) against time.

    • Compare the photobleaching curves for the samples with and without antifade reagents to determine their effectiveness. The half-life (time for the intensity to drop to 50%) can be calculated as a quantitative measure of photostability.

Simplified Mechanism of Photobleaching

The following diagram illustrates the key steps leading to the photobleaching of cyanine dyes like Cy5 in the presence of oxygen.

Caption: Simplified Jablonski diagram showing the pathway to Cy5 photobleaching.

References

Technical Support Center: Post-Labeling Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for removing unreacted Cy5-alkyne (Cy5-YNE) following a click chemistry labeling reaction. Ensuring the complete removal of free dye is essential for the accuracy and reliability of downstream applications.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it critical to remove unreacted Cy5-alkyne from my labeling reaction?

The presence of unconjugated "free" dye can severely compromise experimental results. It is imperative to remove the unreacted dye to prevent issues such as high background signals, non-specific signals in imaging or binding assays, and inaccurate quantification of the labeling efficiency, known as the Degree of Labeling (DOL).[1]

Q2: What are the most common methods for removing small molecules like Cy5-alkyne from labeled proteins or biomolecules?

The most common purification techniques leverage the size difference between the labeled biomolecule and the small, free dye molecule. These methods include:

  • Size-Exclusion Chromatography (SEC) : Often performed using pre-packed spin columns (also known as gel filtration or desalting columns), this is a rapid method ideal for small sample volumes.[1][2] Larger molecules, like the labeled protein, pass through the column quickly, while smaller molecules, like the free Cy5 dye, are retained in the resin's pores and elute later.[3]

  • Dialysis : This technique uses a semi-permeable membrane that allows small molecules (free dye) to diffuse into a large volume of buffer while retaining the larger, labeled biomolecule. It is a gentle method but can be time-consuming.

  • Acetone (B3395972) Precipitation : This method involves adding cold acetone to the reaction mixture, which causes the protein to precipitate. The smaller, soluble dye remains in the supernatant, which is then discarded. This method also concentrates the protein sample but can sometimes lead to protein denaturation.

Q3: How do I choose the best purification method for my experiment?

The ideal method depends on your specific protein's characteristics, the sample volume, and your experimental priorities, such as speed versus sample recovery.

Method Primary Advantage Best For Potential Downsides Typical Time
Spin Column (SEC) Speed and ease of useSmall sample volumes (< 2.5 mL) requiring rapid cleanup.Potential for some sample dilution; column can be overloaded.5-10 minutes
Dialysis Gentle, high recoveryLarger sample volumes; sensitive proteins prone to denaturation.Time-consuming (requires multiple buffer changes over hours or days).4 hours to overnight
Acetone Precipitation Concentrates the sampleRobust proteins; when sample concentration is also needed.Risk of protein denaturation and difficulty re-solubilizing the pellet.1-2 hours

Q4: I still detect free dye in my sample after purification. What went wrong?

This is a common issue with several potential causes:

  • Column Overload (Spin Columns/SEC) : If the amount of free dye is very high, a single spin column may not be sufficient to remove all of it. Consider processing the eluate through a second, fresh spin column.

  • Incorrect Resin Choice (SEC) : Ensure the size exclusion limit of your gel filtration resin is appropriate. For separating proteins (>30 kDa) from small dyes (~1 kDa), a resin like Sephadex G-25 or G-50 is often recommended.

  • Insufficient Dialysis : The removal of free dye by dialysis is diffusion-dependent. Ensure you are using a sufficient volume of dialysis buffer (dialysate), performing enough buffer changes, and allowing adequate time for equilibrium to be reached.

  • Incomplete Precipitation : If using acetone precipitation, ensure you add a sufficient volume of cold acetone (typically 4 times the sample volume) and incubate at -20°C for an adequate time (at least 60 minutes) to ensure complete protein precipitation.

Q5: How can I verify that the unreacted Cy5-alkyne has been successfully removed?

After purification, you can check for the presence of free dye using a few methods:

  • SDS-PAGE with Fluorescence Imaging : Run your purified sample on an SDS-PAGE gel. The labeled protein will appear as a fluorescent band at its corresponding molecular weight. Any free dye will run at the very bottom of the gel with the dye front.

  • Spectrophotometry : You can analyze the flow-through or supernatant from your purification. For example, when using a spin column, you can measure the absorbance of the flow-through at the dye's maximum absorbance (approx. 650 nm for Cy5) to see if dye is still being removed.

Q6: How do I determine the Degree of Labeling (DOL) after purification?

Once all unbound dye is removed, the DOL (the average number of dye molecules per protein molecule) can be calculated using spectrophotometry.

  • Measure the absorbance of the purified protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5 (A₆₅₀).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the DOL using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Degree of Labeling (DOL) = A₆₅₀ / (ε_dye × Protein Concentration (M))

    Where:

    • CF = Correction Factor (A₂₈₀ / A_max for the free dye, typically ~0.05 for Cy5).

    • ε_protein = Molar extinction coefficient of the protein at 280 nm.

    • ε_dye = Molar extinction coefficient of the Cy5 dye at 650 nm (approx. 250,000 M⁻¹cm⁻¹).

Experimental Workflows & Protocols

Visualizing the Workflow

The general process for labeling and purification involves the initial reaction, a purification step to remove excess reagents, and a final quality control check.

A Labeling Reaction (Protein + Cy5-Alkyne) B Purification (Removal of Unreacted Dye) A->B Reaction Mixture C Quality Control (DOL Calculation, SDS-PAGE) B->C Purified Sample D Purified Cy5-Labeled Protein C->D A Start: Choose Purification Method B Is speed the highest priority? A->B C Is the protein sensitive or sample volume large? B->C No D Use Spin Column (Size-Exclusion Chromatography) B->D Yes E Use Dialysis C->E Yes F Use Acetone Precipitation C->F No

References

Cy5-YNE Labeling Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5-YNE labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the effect of pH on the efficiency of this compound labeling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound labeling experiments, with a focus on pH-related factors.

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal Inefficient Labeling: The pH of the reaction buffer may be suboptimal for the specific conjugation chemistry.For Cy5-NHS ester labeling of amines: Ensure the reaction buffer pH is between 8.2 and 9.3. A pH around 8.3 is often optimal.[1][2][3] Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they compete with the labeling reaction.[1][4][5] For Cy5-alkyne (YNE) labeling via CuAAC: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is robust over a wide pH range (4-12), a pH of 7.0-7.5 is a good starting point for bioconjugation.[6][7][8]
Hydrolysis of Reactive Group: For Cy5-NHS esters, a pH that is too high can lead to the hydrolysis of the NHS ester, rendering it non-reactive.[1]Maintain the pH within the recommended range of 8.2-9.3 and use the dye solution promptly after preparation.[3][5]
Precipitation of Molecule: The properties of your molecule may change upon labeling, leading to precipitation. This can be more likely if the labeling is too high.Try lowering the molar ratio of the this compound dye to your target molecule.[9]
Inconsistent Labeling Results Inaccurate pH of Buffers: The actual pH of your prepared buffers may differ from the target pH.Always verify the pH of your reaction buffer immediately before starting the labeling reaction.
Buffer Composition: The presence of competing nucleophiles (e.g., primary amines in Tris buffer for NHS ester reactions) can dramatically reduce labeling efficiency.[1][4][5]Ensure your protein is extensively dialyzed against an amine-free buffer, such as PBS, MES, or HEPES, before labeling.[1][4]
Labeled Antibody No Longer Binds to Antigen Modification of Binding Site: The labeling reaction may have modified critical residues (e.g., lysines) within or near the antigen-binding site.[9]Consider reducing the dye-to-protein ratio to decrease the degree of labeling.[9] If using an NHS ester, a lower pH within the acceptable range (e.g., pH 8.2) may slightly reduce the reaction rate and potentially offer more controlled labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with Cy5-NHS esters?

A3: The optimal pH for labeling proteins with Cy5 NHS (N-hydroxysuccinimide) esters is between 8.2 and 9.3.[1][2][3] This pH range is a compromise: it is high enough to ensure that the primary amino groups on the protein (like the side chain of lysine) are deprotonated and thus reactive, but not so high as to cause significant hydrolysis of the NHS ester, which would render it non-reactive.[1][2]

Q2: I am using a Cy5-alkyne (this compound) for a copper-catalyzed click reaction (CuAAC). What is the best pH for this reaction?

A2: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is known for its robustness and can proceed efficiently over a broad pH range, typically between 4 and 12.[6][8] For bioconjugation applications, a neutral to slightly basic pH, such as pH 7.0-7.5, is often a good starting point.[7][10]

Q3: Is the fluorescence of the Cy5 dye itself sensitive to pH?

A3: The fluorescence intensity of the Cy5 dye is largely independent of pH within a broad range of approximately 3 to 10.[11][12][13] However, extreme pH values outside of this range can affect the dye's performance.[13]

Q4: Can I use Tris buffer for my Cy5 labeling reaction?

A4: It is highly recommended to avoid buffers containing primary amines, such as Tris or glycine, when using Cy5-NHS esters.[1][4][5] The primary amines in these buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[1][5] Amine-free buffers like sodium bicarbonate, sodium borate, or phosphate (B84403) buffer are suitable alternatives.[3][5] For CuAAC reactions, buffers like PBS or HEPES at pH 7.0-7.5 are appropriate.[7]

Q5: What effect does pH have on strain-promoted azide-alkyne cycloaddition (SPAAC) with a Cy5-alkyne?

A5: For strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, pH can have a significant effect on the reaction rates. This is due to changes in the charge state of the reactants through protonation or deprotonation, which in turn affects their electronic properties.[14] The optimal pH will be specific to the particular azide (B81097) and cyclooctyne (B158145) being used and may require empirical optimization.

Quantitative Data Summary

The following table summarizes the recommended pH conditions for different Cy5 labeling chemistries based on available data.

Labeling ChemistryReagentTarget Functional GroupRecommended pH RangeOptimal pH (General)Reference
Amine LabelingCy5-NHS EsterPrimary Amines (-NH₂)7.0 - 9.38.3 - 9.3[1][3][6]
Click Chemistry (CuAAC)Cy5-Alkyne (YNE)Azide (-N₃)4.0 - 12.07.0 - 7.5[6][7][8]
Click Chemistry (SPAAC)Cy5-Alkyne (YNE)Azide (-N₃)Dependent on reactantsRequires optimization[14]

Experimental Protocols & Methodologies

Experimental Workflow for pH Optimization of Cy5-NHS Ester Labeling

This protocol outlines a general procedure to determine the optimal pH for labeling a protein with a Cy5-NHS ester.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis p_buffer Prepare Buffers (e.g., Phosphate or Bicarbonate) at various pH points (e.g., 7.5, 8.0, 8.3, 8.5, 9.0) r_mix Mix Protein and Cy5-NHS Ester (in separate reactions for each pH) p_buffer->r_mix p_protein Prepare Protein Solution (Dialyze against amine-free buffer) p_protein->r_mix p_dye Prepare Cy5-NHS Ester Stock (in anhydrous DMSO or DMF) p_dye->r_mix r_incubate Incubate (e.g., 1-2 hours at RT or overnight at 4°C) r_mix->r_incubate a_purify Purify Conjugate (e.g., Size-Exclusion Chromatography) r_incubate->a_purify a_measure Measure Absorbance (at 280 nm and ~650 nm) a_purify->a_measure a_calculate Calculate Degree of Labeling (DOL) a_measure->a_calculate a_compare Compare DOL across pH values to determine optimal pH a_calculate->a_compare

Caption: Workflow for optimizing the pH of Cy5-NHS ester protein labeling.

Reaction Pathway for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram illustrates the general mechanism for a Cu(I)-catalyzed click reaction between a Cy5-alkyne (YNE) and an azide-modified molecule.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product cy5_yne Cy5-Alkyne (YNE) product Cy5-Labeled Molecule (via Triazole Linkage) cy5_yne->product pH 4-12 azide_mol Azide-Modified Molecule azide_mol->product catalyst Cu(I) Catalyst (from CuSO4 + reducing agent) catalyst->product

Caption: CuAAC reaction between a Cy5-alkyne and an azide-modified molecule.

References

Validation & Comparative

A Head-to-Head Comparison: Cy5-YNE vs. Alexa Fluor 647-Alkyne for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating their function, localization, and interactions. The advent of click chemistry has provided a powerful toolkit for bioorthogonal conjugation, with alkyne-functionalized fluorescent dyes being central to many applications. This guide provides an objective, data-driven comparison of two widely used far-red alkyne dyes: Cy5-YNE and Alexa Fluor 647-alkyne, to facilitate an informed decision for your specific research needs.

Executive Summary

Both this compound and Alexa Fluor 647-alkyne are excellent choices for labeling azide-modified proteins via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition. They share similar spectral properties, making them compatible with instrumentation commonly used for Cy5. However, key differences in their photophysical properties, particularly photostability and the brightness of their protein conjugates, set them apart. For demanding applications requiring high sensitivity and prolonged imaging, Alexa Fluor 647-alkyne demonstrates superior performance. In contrast, this compound offers a cost-effective alternative for standard applications where photobleaching is less of a concern.

Performance Comparison

The overall performance of a fluorescent dye in protein labeling is determined by a combination of its intrinsic photophysical properties and its behavior once conjugated to a biomolecule.

Quantitative Data Summary
PropertyThis compoundAlexa Fluor 647-alkyneReference
Excitation Maximum (nm) ~646~650[1][2]
Emission Maximum (nm) ~662~665[1][2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~239,000[2][3]
Quantum Yield ~0.2~0.33[2]
Photostability Less photostableSignificantly more photostable[4][5]
Brightness of Conjugates Prone to self-quenching at high degrees of labelingLess self-quenching, resulting in brighter protein conjugates[6]

Key Performance Insights:

  • Brightness: While Cy5 has a slightly higher molar extinction coefficient, the significantly higher quantum yield of Alexa Fluor 647 results in brighter overall fluorescence. Furthermore, Alexa Fluor 647 conjugates are less prone to self-quenching at higher degrees of labeling, leading to brighter and more readily detectable labeled proteins.[6]

  • Photostability: Alexa Fluor 647 is considerably more resistant to photobleaching than Cy5.[4][5] In one study, after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[4] This makes Alexa Fluor 647-alkyne the superior choice for applications requiring long exposure times, such as super-resolution microscopy and time-lapse imaging.

Experimental Protocols

The following are generalized protocols for labeling azide-modified proteins with this compound and Alexa Fluor 647-alkyne using the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

General Reagents and Equipment
  • Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound or Alexa Fluor 647-alkyne stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 250 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper chelating ligand stock solution (e.g., 50 mM BTTAA in DMSO or 250 mM THPTA in water)

  • Protein purification column (e.g., desalting column or size-exclusion chromatography)

  • Microcentrifuge

  • Vortex mixer

  • Rotator or shaker

Protocol: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
  • Prepare the Protein:

    • Ensure the azide-modified protein is in a buffer free of primary amines (e.g., Tris) and reducing agents (e.g., DTT, β-mercaptoethanol), as these can interfere with the reaction. The protein concentration should ideally be 1-10 mg/mL.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified protein solution

      • Alkyne-dye stock solution (to a final concentration of 100-200 µM)

      • Copper chelating ligand (to a final concentration of 500 µM for BTTAA or 2.5 mM for THPTA)

      • CuSO₄ stock solution (to a final concentration of 100-200 µM)

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove the unreacted dye and copper catalyst by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.

Experimental Workflow and Signaling Pathway Visualization

A powerful application of these fluorescent dyes is the site-specific labeling of cell surface receptors to study their dynamics and signaling. The following workflow describes the labeling of the insulin (B600854) receptor (IR) on live mammalian cells.[7][8][9]

Workflow: Site-Specific Labeling of the Insulin Receptor

This workflow utilizes genetic code expansion to incorporate a non-canonical amino acid (ncAA) containing an azide (B81097) group into the insulin receptor, followed by labeling with an alkyne-functionalized dye.

experimental_workflow cluster_genetic_modification Step 1: Genetic Modification cluster_cell_culture Step 2: Cell Culture and Transfection cluster_labeling Step 3: Fluorescent Labeling cluster_imaging Step 4: Imaging and Analysis plasmid Plasmid Encoding Insulin Receptor (IR) mutagenesis Site-Directed Mutagenesis (Introduce Amber Stop Codon) plasmid->mutagenesis mutated_plasmid Mutated IR Plasmid mutagenesis->mutated_plasmid cells Mammalian Cells transfection Co-transfection with: - Mutated IR Plasmid - Plasmid for orthogonal  tRNA/synthetase pair cells->transfection expression Expression in presence of Azide-containing ncAA transfection->expression labeled_cells Cells Expressing Azide-Modified IR expression->labeled_cells alkyne_dye Add this compound or Alexa Fluor 647-alkyne labeled_cells->alkyne_dye click_reaction Click Chemistry (CuAAC or SPAAC) alkyne_dye->click_reaction fluorescent_ir Fluorescently Labeled Insulin Receptor click_reaction->fluorescent_ir microscopy Fluorescence Microscopy (e.g., Confocal, TIRF, STORM) fluorescent_ir->microscopy analysis Image Analysis: - Receptor localization - Trafficking - Clustering microscopy->analysis

Caption: Experimental workflow for site-specific labeling of the insulin receptor.

Signaling Pathway: Insulin Receptor Activation

Upon insulin binding, the insulin receptor undergoes a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades that regulate glucose metabolism and cell growth.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS Phosphorylation Insulin Insulin Insulin->IR Binding PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Phosphorylation GLUT4 GLUT4 Vesicles Akt->GLUT4 Translocation Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake

Caption: Simplified insulin receptor signaling pathway.

Conclusion

The choice between this compound and Alexa Fluor 647-alkyne for protein labeling depends on the specific experimental requirements. For applications demanding high photostability, brightness, and signal-to-noise ratios, such as single-molecule studies and super-resolution imaging, Alexa Fluor 647-alkyne is the superior choice. Its enhanced photophysical properties contribute to more robust and reproducible data. However, for routine applications where photobleaching is less of a critical factor and cost is a consideration, this compound remains a viable and effective option. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal fluorescent probe to achieve their scientific goals.

References

A Comparative Guide to Cy5-YNE and Cy5.5-Alkyne for Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of near-infrared (NIR) imaging, the choice of fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides a detailed, objective comparison of two popular alkyne-functionalized cyanine (B1664457) dyes, Cy5-YNE and Cy5.5-alkyne, to aid in the selection of the optimal reagent for your specific research needs. Both dyes are valuable tools for labeling biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Executive Summary

Cy5.5-alkyne emerges as the superior choice for most in vivo near-infrared imaging applications due to its longer emission wavelength, which leads to deeper tissue penetration and reduced autofluorescence from biological tissues.[1][] While both dyes offer excellent brightness, the spectral properties of Cy5.5-alkyne are better suited to overcome the inherent challenges of whole-animal imaging, resulting in a higher signal-to-noise ratio. This compound, with its slightly shorter wavelength, remains an excellent and highly efficient probe for a wide range of applications, particularly in cellular imaging and assays where tissue depth is not a limiting factor.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters of this compound and Cy5.5-alkyne, compiled from various sources. These values are critical for predicting the performance of the dyes in experimental settings.

PropertyThis compound (Sulfo-Cyanine5-alkyne)Cy5.5-alkyneReference(s)
Excitation Maximum (Ex) ~650 nm~678-684 nm[3]
Emission Maximum (Em) ~680 nm~694-710 nm[4][5]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~190,000 - 198,000 cm⁻¹M⁻¹[5][6]
Quantum Yield (Φ) ~0.2~0.2 - 0.27[4][7]
Brightness (ε x Φ) ~50,000~38,000 - 53,460Calculated
Recommended Laser Line 633 nm or 647 nm670 nm or 680 nm
Solubility Water, DMSO, DMFGood in organic solvents (DMF, DMSO), sparingly soluble in water[5][8]

Key Performance Characteristics

Spectral Properties and In Vivo Imaging Performance:

The primary distinction between Cy5.5-alkyne and this compound lies in their spectral properties. Cy5.5-alkyne is a near-infrared (NIR) emitting dye, while this compound falls into the far-red category.[3] For in vivo imaging, fluorophores with longer emission wavelengths in the NIR region are generally preferred to overcome photon attenuation in living tissue.[1] This is because biological tissues exhibit lower absorption and scattering in the NIR window (700-900 nm), allowing for deeper tissue penetration and reduced background autofluorescence.[1][] Consequently, Cy5.5-alkyne typically provides a better signal-to-noise ratio in whole-animal imaging studies.

Brightness and Photostability:

Both dyes are known for their high molar extinction coefficients and good quantum yields, making them very bright and suitable for detecting low-abundance targets.[] While direct comparative studies on the photostability of the alkyne derivatives are limited, cyanine dyes, in general, are known for their good photostability, which is crucial for experiments requiring prolonged or intense light exposure.[8] Some studies suggest that modifications to the cyanine structure can further enhance photostability.[9]

Click Chemistry Reactivity:

Both this compound and Cy5.5-alkyne are designed for click chemistry, a highly efficient and specific method for labeling biomolecules. They contain a terminal alkyne group that readily reacts with azide-modified molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is biocompatible and can be performed in aqueous buffers and even in living cells.[10]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol provides a general guideline for labeling an azide-modified protein with this compound or Cy5.5-alkyne.

Materials:

  • Azide-modified protein

  • This compound or Cy5.5-alkyne

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein purification column (e.g., desalting column)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound or Cy5.5-alkyne in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of THPTA or TBTA in DMSO/water (1:4).

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 1-10 mg/mL in PBS) with the alkyne-dye stock solution to achieve the desired molar excess of the dye.

    • Add the CuSO₄ and THPTA/TBTA stock solutions to the reaction mixture. The final concentration of CuSO₄ should be around 1 mM, and the ligand should be in a 5-fold molar excess to the copper.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the excess, unconjugated dye and reaction components by passing the reaction mixture through a protein purification column according to the manufacturer's instructions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm for Cy5 or ~678 nm for Cy5.5).

In Vivo Near-Infrared Fluorescence Imaging of Tumors

This protocol outlines a general procedure for imaging tumor-bearing mice using a cyanine dye-labeled targeting agent (e.g., an antibody or peptide).

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Cy5.5-alkyne labeled targeting agent in sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate excitation and emission filters

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Place the mouse in the imaging chamber of the in vivo imaging system. Maintain anesthesia throughout the imaging session.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the imaging agent to determine the level of autofluorescence.

  • Injection of Imaging Agent:

    • Administer the Cy5.5-alkyne labeled targeting agent intravenously (e.g., via the tail vein). The optimal dose will depend on the specific targeting agent and should be determined empirically.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the imaging agent.

  • Image Analysis:

    • Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a non-tumor bearing area (e.g., muscle) to quantify the fluorescence signal.

    • Calculate the tumor-to-background ratio (TBR) at each time point by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.

  • Ex Vivo Imaging (Optional):

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Acquire fluorescence images of the excised tissues to confirm the in vivo biodistribution results.

Visualizing Workflows and Pathways

To further aid in the conceptualization of experimental designs, the following diagrams, created using the DOT language, illustrate a typical click chemistry labeling workflow and a simplified signaling pathway that could be investigated using these fluorescent probes.

Click_Chemistry_Workflow cluster_reagents Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Azide_Protein Azide-Modified Protein Reaction_Mix Reaction Mixture Azide_Protein->Reaction_Mix Alkyne_Dye This compound or Cy5.5-alkyne Alkyne_Dye->Reaction_Mix Catalyst CuSO4/Ligand + NaAscorbate Catalyst->Reaction_Mix Purification Column Chromatography Reaction_Mix->Purification Analysis Spectroscopy (DOL Calculation) Purification->Analysis

Caption: Workflow for labeling an azide-modified protein with an alkyne-functionalized dye via CuAAC.

Targeted_Drug_Delivery cluster_delivery Delivery & Targeting cluster_cell Cellular Interaction cluster_effect Therapeutic Effect Drug_Carrier Drug Carrier (e.g., Nanoparticle) Receptor Cell Surface Receptor Drug_Carrier->Receptor Binding Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Drug_Carrier Conjugation Fluorescent_Probe Cy5.5-alkyne Fluorescent_Probe->Drug_Carrier Labeling Internalization Endocytosis Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: A simplified pathway illustrating targeted drug delivery and imaging using a Cy5.5-alkyne labeled carrier.

References

Validating the Specificity of Cy5-YNE Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible data. Cy5-YNE is a powerful tool for fluorescently tagging molecules of interest through a bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". This guide provides an objective comparison of this compound labeling with alternative methods, supported by experimental data and detailed protocols to validate its specificity.

Principles of this compound Labeling

This compound is a derivative of the bright, far-red fluorescent dye Cyanine 5 (Cy5), which has been functionalized with a terminal alkyne group (-YNE). This alkyne group allows for a highly specific covalent reaction with an azide (B81097) group (-N3) on a target biomolecule.[1] The specificity of this labeling strategy relies on the introduction of the azide group into the target molecule, typically through metabolic labeling or enzymatic modification. For example, cells can be cultured with an azide-modified sugar, which is then incorporated into glycoproteins.[2][3][4][5] The subsequent reaction with this compound specifically tags these azide-containing glycoproteins.

Comparison of Specific Protein Labeling Methods

The choice of a protein labeling strategy depends on factors such as the desired specificity, efficiency, and potential for off-target effects. Below is a comparison of this compound labeling (via click chemistry) with other common specific labeling techniques.

FeatureThis compound (Click Chemistry)Enzymatic Labeling (e.g., Sortase A)Thiol-Reactive Labeling (e.g., Cy5-Maleimide)Genetically Encoded Tags (e.g., SNAP-tag)
Principle Bioorthogonal reaction between an alkyne (on this compound) and an azide (on target).Enzyme-catalyzed ligation of a labeled peptide to a specific recognition sequence.Covalent modification of cysteine residues.Fusion of the protein of interest with a tag that is then specifically recognized by a labeled substrate.
Specificity High, determined by the specific incorporation of the azide handle.Very high, determined by the enzyme's recognition sequence.Moderate to high, depends on the number and accessibility of cysteine residues.Very high, determined by the specific interaction between the tag and its substrate.
Efficiency Generally high and fast reaction kinetics.Can be high but may require longer incubation times and optimization of enzyme and substrate concentrations.High for accessible cysteines.High, with rapid labeling kinetics.
Off-Target Potential Low. Copper catalyst in CuAAC can have some cellular toxicity and mediate non-specific binding. Copper-free click chemistry can show some off-target reaction with thiols.Very low, as the enzyme is highly specific for its recognition motif.Can react with other nucleophiles like lysines at higher pH, leading to off-target labeling.Minimal, as the tag-substrate interaction is highly specific.
Requirements Introduction of an azide group into the target molecule.Introduction of a specific enzyme recognition sequence into the protein.Presence of an accessible cysteine residue at the desired labeling site.Genetic fusion of the tag to the protein of interest.

Validating the Specificity of this compound Labeling

Rigorous validation is crucial to ensure that the observed fluorescence signal is a true representation of the labeled target and not an artifact of non-specific binding. The following experimental protocols are key to validating the specificity of this compound labeling.

Experimental Workflow for Specificity Validation

A fundamental experiment to validate the specificity of this compound labeling involves a comparison between a sample where the azide handle has been incorporated and a negative control where it has not.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis A Cells/Lysate + Azide Precursor C Click Reaction with this compound A->C B Cells/Lysate (No Azide Precursor) D Click Reaction with this compound B->D E In-Gel Fluorescence C->E F Mass Spectrometry C->F D->E G Strong Cy5 Signal E->G E->G Expected for Azide+ H No/Low Cy5 Signal E->H E->H Expected for Azide- I Peptide with Cy5-triazole adduct identified F->I signaling_pathway cluster_cell_state Cellular Process cluster_labeling_detection Labeling and Detection cluster_analysis_outcome Analysis and Outcome A Mesenchymal Stem Cell B Differentiated Cell (e.g., Osteoblast) A->B Differentiation C Metabolic Labeling with Azido-Sugar A->C D Click Reaction with this compound C->D E 2D-GE and Fluorescence Imaging D->E F Mass Spectrometry E->F G Identification of Glycoprotein (B1211001) Markers F->G

References

A Comparative Guide to the Quantum Yield of Cyanine Dyes: Cy5-YNE vs. Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based methodologies, the selection of an appropriate fluorophore is a critical determinant of experimental success. The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key parameter in this selection process. This guide provides an objective comparison of the quantum yield and other photophysical properties of Cy5-YNE, a cyanine (B1664457) dye functionalized with an alkyne group for click chemistry applications, against other widely used cyanine and cyanine-type dyes.

Quantitative Comparison of Photophysical Properties

The performance of a fluorescent dye is characterized by several key parameters. The following table summarizes the quantum yield, maximum excitation and emission wavelengths, molar extinction coefficient, and Stokes shift for this compound and a selection of other common cyanine dyes. This data is essential for selecting the optimal dye for a specific application, considering the instrumentation available and the experimental design.

DyeQuantum Yield (Φ)Excitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Stokes Shift (nm)
This compound (Sulfo-Cyanine5-alkyne) 0.2[1]650[2]680[2]271,000[1]30
Cy3 0.15 (in PBS)~550~570~150,000~20
Cy5 0.27 (in PBS)649[3]666-670250,000~17-21
Cy7 ~0.3~750-756~773-779~250,000~23-25
IRDye 800CW 0.09-0.12775796242,00021
Alexa Fluor 647 0.33 (in Buffer, pH 7.2)650665239,00015

Experimental Protocol: Relative Quantum Yield Measurement

The determination of fluorescence quantum yield is a fundamental measurement in the characterization of fluorescent molecules. The comparative method, also known as the relative method, is a widely used and accessible approach that involves comparing the fluorescence of a sample to a well-characterized standard with a known quantum yield.

Principle

The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard. When the absorbance values are kept low (typically < 0.1) to avoid inner filter effects, the ratio of the integrated fluorescence intensities is proportional to the ratio of the quantum yields.

Materials
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade, e.g., ethanol, water, or buffer)

  • Standard dye with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample dye (e.g., this compound)

Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample dye in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the standard and the sample from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength.

  • Absorbance Measurement:

    • Record the absorbance spectra of the solvent blank.

    • Record the absorbance spectra for each dilution of the standard and the sample.

    • Note the absorbance at the excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation and emission slits of the spectrofluorometer to a constant width.

    • Record the fluorescence emission spectrum of the solvent blank at the chosen excitation wavelength.

    • Record the fluorescence emission spectra of each dilution of the standard and the sample at the same excitation wavelength.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • Determine the slope of the linear fit for both plots (Grad).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)

      where:

      • Φ_standard is the quantum yield of the standard.

      • Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.

      • η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizing the Workflow and Comparison Logic

To further clarify the experimental process and the logic behind the comparison, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Solutions abs_spec Measure Absorbance (UV-Vis) prep_standard->abs_spec fluo_spec Measure Fluorescence (Spectrofluorometer) prep_standard->fluo_spec prep_sample Prepare Sample Solutions prep_sample->abs_spec prep_sample->fluo_spec plot Plot Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for relative quantum yield determination.

comparison_logic cluster_dyes Cyanine Dyes cluster_properties Photophysical Properties Cy5_YNE This compound QY Quantum Yield Cy5_YNE->QY Ex_max Excitation Max Cy5_YNE->Ex_max Em_max Emission Max Cy5_YNE->Em_max Ext_coeff Molar Extinction Coefficient Cy5_YNE->Ext_coeff Stokes Stokes Shift Cy5_YNE->Stokes Cy3 Cy3 Cy3->QY Cy3->Ex_max Cy3->Em_max Cy3->Ext_coeff Cy3->Stokes Cy5 Cy5 Cy5->QY Cy5->Ex_max Cy5->Em_max Cy5->Ext_coeff Cy5->Stokes Cy7 Cy7 Cy7->QY Cy7->Ex_max Cy7->Em_max Cy7->Ext_coeff Cy7->Stokes IRDye800CW IRDye 800CW IRDye800CW->QY IRDye800CW->Ex_max IRDye800CW->Em_max IRDye800CW->Ext_coeff IRDye800CW->Stokes Alexa647 Alexa Fluor 647 Alexa647->QY Alexa647->Ex_max Alexa647->Em_max Alexa647->Ext_coeff Alexa647->Stokes

Caption: Logical relationship for comparing cyanine dye properties.

References

A Comparative Guide to Assessing Cross-Reactivity of Cy5-YNE Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a labeled antibody is paramount to generating reliable experimental data and developing safe, effective therapeutics. The method used to conjugate a label, such as the fluorescent dye Cy5, to an antibody can significantly impact its binding characteristics. This guide provides an objective comparison of antibodies labeled using a site-specific click chemistry approach (represented by Cy5-YNE) versus those labeled via traditional, random chemical methods (N-Hydroxysuccinimide [NHS] ester chemistry), with a focus on assessing cross-reactivity.

Introduction to Antibody Labeling and Cross-Reactivity

Antibody cross-reactivity occurs when an antibody binds to an unintended target, leading to false-positive signals, data misinterpretation, and potential off-target effects in therapeutic applications.[1][2][3] While the inherent specificity of an antibody is determined by its Fab region, the chemical process of attaching a label can inadvertently alter the antibody's structure or charge, potentially creating new, non-specific binding sites or masking the intended one.

Traditional NHS Ester Labeling: This common method targets primary amines, such as those on lysine (B10760008) residues, which are distributed across the antibody's surface. This results in a random and heterogeneous population of labeled antibodies, with labels potentially attaching near or within the antigen-binding site, which can compromise specificity and increase the likelihood of cross-reactivity.[4]

This compound and Site-Specific Labeling: this compound represents a modern approach to antibody conjugation. The "-YNE" suffix indicates an alkyne group, a functional handle for "click chemistry," a type of highly efficient and specific bioorthogonal reaction.[][6] This method typically involves introducing a complementary azide (B81097) group at a specific, predetermined location on the antibody (often on the Fc region, away from the antigen-binding sites) through enzymatic or genetic engineering. The Cy5-alkyne can then be "clicked" onto this specific site. This process creates a homogeneous population of precisely labeled antibodies, preserving the integrity of the antigen-binding sites and, theoretically, reducing the risk of off-target binding.[4]

Data Presentation: Performance Comparison

The choice of labeling chemistry is a critical factor influencing the cross-reactivity profile of a conjugated antibody. Site-specific conjugation is rationally designed to preserve the antibody's native structure and function, thereby minimizing the introduction of off-target reactivity.[4] The following tables present illustrative data, based on typical outcomes from cross-reactivity screening, comparing the performance of a site-specifically labeled antibody (this compound) with a randomly labeled counterpart (Cy5-NHS Ester).

Table 1: Hypothetical Protein Microarray Cross-Reactivity Data

Labeling MethodNumber of Off-Target Hits (>3x Background)Average Signal Intensity of Off-Target Hits (Arbitrary Units)
This compound (Site-Specific) 51,200
Cy5-NHS Ester (Random) 284,100

Table 2: Hypothetical Tissue Cross-Reactivity (TCR) Immunohistochemistry (IHC) Data

Labeling MethodOn-Target Staining IntensityOff-Target Tissues with Positive StainingIntensity of Off-Target Staining
This compound (Site-Specific) Strong (+++)2Weak (+)
Cy5-NHS Ester (Random) Moderate (++)9Weak to Moderate (+ to ++)

Mandatory Visualization

Labeling Strategy Comparison

G Figure 1. Comparison of Antibody Labeling Strategies cluster_0 Site-Specific Labeling (e.g., this compound) cluster_1 Random Labeling (e.g., NHS Ester) img_site img_site lab_site Preserves antigen-binding site integrity. Results in a homogeneous product. Minimizes cross-reactivity. img_random img_random lab_random Labels attach to random lysines. Can obstruct antigen-binding sites. Creates a heterogeneous product. Higher risk of cross-reactivity.

Caption: Site-specific vs. random antibody labeling methods.

Experimental Workflow for Cross-Reactivity Assessment

G Figure 2. Workflow for Protein Microarray Cross-Reactivity Screening start Labeled Antibody (this compound or Cy5-NHS) block Block Protein Microarray (e.g., >20,000 human proteins) start->block incubate Incubate Array with Labeled Antibody block->incubate wash Wash to Remove Unbound Antibody incubate->wash scan Scan Array at Cy5 Wavelength (670 nm) wash->scan analyze Data Analysis: Identify On-Target and Off-Target Binding Events scan->analyze compare Compare Cross-Reactivity Profiles analyze->compare

Caption: Protein microarray workflow for antibody cross-reactivity.

Experimental Protocols

To empirically determine and compare the cross-reactivity of antibodies labeled by different methods, the following experimental approaches are recommended.

Protein Microarray Analysis

Protein microarrays provide a high-throughput platform to quantitatively profile antibody cross-reactivity against thousands of individual proteins simultaneously.[7][8]

Methodology:

  • Antibody Preparation: Prepare homogenous solutions of the this compound labeled antibody and the Cy5-NHS ester labeled antibody at identical concentrations in a suitable binding buffer.

  • Array Blocking: The human proteome microarray, containing thousands of unique, purified proteins, is blocked using an appropriate blocking buffer (e.g., 1% BSA in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding to the array surface.

  • Antibody Incubation: The blocked microarray is incubated with the diluted, labeled antibody solution overnight at 4°C with gentle agitation.

  • Washing: Following incubation, the microarray is washed extensively with wash buffer (e.g., PBS-T) to remove any unbound and weakly interacting antibodies.

  • Scanning: The microarray slide is dried and scanned using a laser microarray scanner at the appropriate excitation/emission wavelengths for Cy5 (approx. 650/670 nm).

  • Data Analysis: The scanned image is analyzed using specialized software to quantify the fluorescence intensity of each spot. On-target binding is confirmed by a strong signal at the location of the intended antigen. Off-target "hits" are identified as any other protein spots with a signal intensity significantly above the background level (e.g., >3 standard deviations). The number and average intensity of these off-target hits are compared between the two labeling methods.

Tissue Cross-Reactivity (TCR) Studies via Immunohistochemistry (IHC)

TCR studies are a regulatory requirement for therapeutic antibodies and are used to identify on- and off-target binding in a wide range of normal human tissues.[7][9]

Methodology:

  • Tissue Panel: A comprehensive panel of normal human tissues (typically 30-40 different types, as recommended by FDA guidelines) is selected and prepared as frozen tissue sections.

  • Assay Development: An optimal IHC staining protocol is developed for each labeled antibody, including determination of the ideal antibody concentration that yields strong on-target staining with minimal background.

  • Staining: The tissue sections are fixed, permeabilized, and blocked. The this compound and Cy5-NHS ester labeled antibodies are then applied to serial sections from each tissue block and incubated.

  • Washing and Mounting: After incubation, slides are washed to remove unbound antibody. A nuclear counterstain (e.g., DAPI) may be applied, and the slides are coverslipped with an appropriate mounting medium.

  • Microscopic Analysis: A certified pathologist examines the slides using a fluorescence microscope. The staining pattern, intensity, and cellular localization are documented for each tissue.

  • Data Interpretation: The on-target binding is confirmed in expected tissues. Any specific, unintended staining in other tissues is classified as off-target binding (cross-reactivity). The extent and intensity of this off-target staining are compared between the two labeled antibodies.

Competitive Inhibition Assay (ELISA-based)

This assay quantifies the specificity of the labeled antibody by measuring its ability to bind its target antigen in the presence of a potential cross-reactive protein.

Methodology:

  • Plate Coating: A microtiter plate is coated with the purified target antigen.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Competitive Incubation: The labeled antibody (at a fixed, subsaturating concentration) is pre-incubated with increasing concentrations of a soluble, potential cross-reactive protein.

  • Binding: This mixture is then added to the antigen-coated plate and incubated. If the antibody cross-reacts, the soluble protein will compete with the coated antigen for antibody binding.

  • Washing and Detection: The plate is washed, and the amount of labeled antibody bound to the plate is quantified by reading the fluorescence at the appropriate wavelength for Cy5.

  • Data Analysis: A decrease in the fluorescence signal with increasing concentrations of the soluble competitor indicates cross-reactivity. The concentration of the competitor required to inhibit 50% of the signal (IC50) is calculated. A lower IC50 value signifies stronger cross-reactivity. This is performed for both labeling methods to compare their relative specificity.

References

A Comparative Guide to Far-Red Fluorescent Probes for In Vivo Imaging: Cy5-YNE vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing landscape of in vivo imaging, the choice of a fluorescent probe is paramount to the success of preclinical and clinical research. For researchers, scientists, and drug development professionals, far-red fluorescent probes offer a distinct advantage due to their ability to penetrate deeper into tissues with reduced background autofluorescence. This guide provides an objective comparison of Cy5-YNE, a prominent alkyne-functionalized cyanine (B1664457) dye, with other leading far-red fluorescent probes. By presenting key performance data, detailed experimental protocols, and visual workflows, this guide aims to empower researchers to make informed decisions for their specific in vivo imaging needs.

At a Glance: Key Performance Metrics of Far-Red Fluorescent Probes

The efficacy of a fluorescent probe for in vivo imaging is determined by a combination of its photophysical properties. A summary of these quantitative parameters for Cy5 and other commonly used far-red probes is presented below. It is important to note that these values can be influenced by the local environment and conjugation to biomolecules.

ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Photostability
Cy5 ~649~666~250,000~0.27~67,500Moderate
Alexa Fluor 647 ~650~668~270,000~0.33~89,100High[1][2]
Cy5.5 ~675~694~250,000~0.28~70,000Moderate
IRDye 800CW ~774~789~240,000~0.08~19,200High
Katushka2S (FP) ~635~655~76,000~0.44~33,440Moderate[3]
mNeptune (FP) ~600~650~100,000~0.14~14,000Moderate
SiR (Silicon-Rhodamine) ~652~674~100,000~0.40~40,000High

Note: Values are approximate and can vary based on the specific derivative and experimental conditions. FP denotes Fluorescent Protein.

In-Depth Comparison: this compound and Its Alternatives

This compound is a derivative of the cyanine dye Cy5, featuring an alkyne group that enables its covalent attachment to azide-modified biomolecules via "click chemistry". This bioorthogonal reaction is highly specific and efficient, making this compound a valuable tool for targeted in vivo imaging.

Strengths of this compound:

  • High Molar Extinction Coefficient: Cy5 and its derivatives are known for their strong light-absorbing properties, which contributes to their brightness.[4]

  • Bioorthogonal Labeling: The alkyne handle allows for precise and stable labeling of target molecules in a biological system with minimal interference.

  • Established Chemistry: Click chemistry is a well-documented and reliable method for bioconjugation.

Considerations:

  • Photostability: While adequate for many applications, Cy5 dyes can be more susceptible to photobleaching compared to some newer generation dyes like Alexa Fluor 647.[1][2]

  • Environmental Sensitivity: The fluorescence of cyanine dyes can be influenced by their environment, which may affect quantitative imaging.

Key Alternatives to this compound:

  • Alexa Fluor 647 Alkyne: Often considered the gold standard in the far-red spectrum, Alexa Fluor 647 offers exceptional photostability and brightness.[1][2][5] Its spectral properties are very similar to Cy5, making it a direct competitor. Comparative studies have shown that Alexa Fluor 647 conjugates are often more fluorescent than their Cy5 counterparts, especially at high degrees of labeling.[1]

  • Other Cyanine Dyes (Cy5.5, Cy7): These dyes offer emission wavelengths further into the near-infrared (NIR) region, which can provide even deeper tissue penetration and lower autofluorescence.[6] They are frequently used for whole-body animal imaging.

  • Far-Red Fluorescent Proteins (e.g., Katushka2S, mNeptune): As genetically encoded reporters, fluorescent proteins can be expressed directly within cells or organisms, eliminating the need for external probe administration.[7] This is advantageous for long-term tracking studies. However, they are generally less bright and photostable than small molecule dyes.[8]

  • Silicon-Rhodamine (SiR) Dyes: This class of far-red probes exhibits excellent brightness, high photostability, and low cytotoxicity.[9] They are particularly useful for super-resolution microscopy and long-term live-cell imaging.

Experimental Protocols for In Vivo Imaging

The following protocols provide a generalized framework for comparing the in vivo performance of far-red fluorescent probes in a mouse tumor xenograft model.

Protocol 1: In Vivo Tumor Imaging with Systemically Administered Probes

This protocol outlines the steps for evaluating the tumor-targeting ability of different far-red fluorescent probes conjugated to a targeting ligand (e.g., an antibody or peptide).

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude or NSG).
  • Subcutaneously implant tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.
  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Probe Preparation and Administration:

  • Conjugate the far-red fluorescent probes (e.g., this compound-azide-antibody, Alexa Fluor 647-antibody) to the targeting ligand according to the manufacturer's instructions.
  • Purify the conjugates to remove free dye.
  • Determine the degree of labeling (DOL) using spectrophotometry.
  • Dilute the probe conjugates in sterile PBS to the desired concentration.
  • Administer the probes to the mice via intravenous (tail vein) injection. The dose will depend on the probe and target but is typically in the nanomole range per mouse.

3. In Vivo Fluorescence Imaging:

  • Anesthetize the mice using isoflurane (B1672236) or a similar anesthetic.
  • Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
  • Use appropriate excitation and emission filters for each probe. For Cy5, an excitation filter around 640 nm and an emission filter around 680 nm is common.[6]

4. Data Analysis:

  • Draw regions of interest (ROIs) around the tumor and a non-target tissue area (e.g., muscle) to quantify the fluorescence intensity.
  • Calculate the tumor-to-background ratio (TBR) for each time point to assess targeting specificity.[6]

Protocol 2: Ex Vivo Organ Biodistribution

This protocol is performed at the end of the in vivo imaging study to confirm the probe's distribution in various organs.

1. Tissue Collection:

  • At the final imaging time point, euthanize the mice.
  • Perfuse the circulatory system with saline to remove blood from the organs.
  • Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

2. Ex Vivo Imaging:

  • Arrange the dissected organs in a petri dish or on a non-fluorescent surface.
  • Image the organs using the in vivo imaging system with the same settings as the in vivo scans.

3. Quantification:

  • Draw ROIs around each organ and quantify the average fluorescence intensity.
  • This data provides a detailed biodistribution profile of the probe.

Visualizing the Workflow: From Molecule to Image

The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound for targeted in vivo imaging.

experimental_workflow cluster_preparation Probe Preparation & Animal Model cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Targeting Ligand Targeting Ligand Azide Modification Azide Modification Targeting Ligand->Azide Modification Azide-Ligand Azide-Ligand Azide Modification->Azide-Ligand Systemic Injection Systemic Injection Azide-Ligand->Systemic Injection This compound This compound This compound->Systemic Injection Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Tumor Growth->Systemic Injection In Vivo Click Reaction In Vivo Click Reaction Systemic Injection->In Vivo Click Reaction Probe Accumulation at Tumor Probe Accumulation at Tumor In Vivo Click Reaction->Probe Accumulation at Tumor Fluorescence Imaging Fluorescence Imaging Probe Accumulation at Tumor->Fluorescence Imaging Image Quantification Image Quantification Fluorescence Imaging->Image Quantification Ex Vivo Biodistribution Ex Vivo Biodistribution Fluorescence Imaging->Ex Vivo Biodistribution TBR Calculation TBR Calculation Image Quantification->TBR Calculation

Workflow for targeted in vivo imaging using this compound and click chemistry.

signaling_pathway cluster_targeting Tumor Cell Targeting cluster_detection Signal Detection Cy5_Probe Cy5-Labeled Targeting Ligand Binding Specific Binding Cy5_Probe->Binding Receptor Tumor Cell Surface Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Excitation Excitation Light (~650 nm) Emission Far-Red Emission (~670 nm) Excitation->Emission Fluorescence Detector In Vivo Imaging System Detector Emission->Detector

Conceptual diagram of tumor cell targeting and fluorescence detection.

Conclusion

The selection of a far-red fluorescent probe for in vivo imaging is a critical decision that depends on the specific experimental requirements. This compound, with its robust click chemistry conjugation, provides a powerful tool for targeted imaging. However, for applications demanding the highest photostability and brightness, alternatives like Alexa Fluor 647 may offer superior performance. For longitudinal studies without the need for probe injection, genetically encoded far-red fluorescent proteins are an excellent choice. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal far-red probe to illuminate their in vivo studies and accelerate the pace of discovery.

References

A Researcher's Guide to Negative Controls in Cy5-YNE Click Chemistry Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Cy5-YNE click chemistry, ensuring the specificity of fluorescent labeling is paramount to generating reliable and interpretable data. This guide provides a comprehensive comparison of essential negative controls to identify and mitigate potential sources of background signal and false-positive results. Detailed experimental protocols and a logical workflow are presented to aid in the robust design and validation of your click chemistry experiments.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enables the highly specific conjugation of a this compound alkyne probe to an azide-modified biomolecule of interest. However, non-specific binding of the fluorescent probe or inherent reactivity of the components can lead to misleading results.[1] Implementing a panel of negative controls is therefore a critical step in validating the specificity of the this compound labeling.

Comparison of Negative Control Strategies

To dissect the sources of background fluorescence in a this compound click chemistry experiment, a series of negative controls should be performed in parallel with the experimental sample. Each control systematically omits a key component of the click reaction, allowing for the attribution of non-specific signal to its source.

While the ideal negative control will exhibit no fluorescence, in practice, some background signal is often observed. The goal is to ensure that the signal from the experimental sample is significantly higher than that of any of the negative controls. The following table summarizes the most common negative controls and their purpose in troubleshooting non-specific signals.

Negative Control StrategyComponent(s) OmittedPurposeExpected OutcomePotential Sources of Signal if Outcome is Not Met
No Azide (B81097) Control Azide-modified biomoleculeTo assess non-specific binding of the this compound probe to other cellular components.[1]Minimal to no fluorescence.- Hydrophobic or ionic interactions of the Cy5 dye with proteins or lipids.- Copper-catalyzed reaction of the alkyne with other functional groups.[1]
No Copper Catalyst Control Copper (II) sulfate (B86663) and sodium ascorbateTo determine if the this compound probe non-specifically binds in the absence of a catalyst.[1]Minimal to no fluorescence.- Non-specific adsorption of the this compound probe to the sample matrix.
No this compound Probe Control This compoundTo measure the intrinsic autofluorescence of the sample.Minimal fluorescence, representing the baseline autofluorescence of the cells or tissue.- Endogenous fluorophores within the biological sample.
Unlabeled Isotype Control (for antibody-based azide labeling) Isotype-matched antibody without an azide modificationTo control for non-specific binding of the primary antibody used to introduce the azide.Minimal to no fluorescence.- Fc receptor binding or other non-specific antibody interactions.

Experimental Protocols

The following protocols provide a detailed methodology for performing negative control experiments in the context of in-gel fluorescence analysis of protein labeling. These protocols can be adapted for other applications, such as fluorescence microscopy or flow cytometry.

General Reagent Preparation
  • Lysis Buffer: 1% SDS in PBS with protease inhibitors.

  • Click Reaction Cocktail (per reaction):

    • This compound (stock solution in DMSO): 2.5 µL (final concentration 25 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water): 1 µL (final concentration 1 mM)

    • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (2 mM stock in DMSO/t-BuOH 1:4): 7.5 µL (final concentration 300 µM)

    • Copper(II) Sulfate (CuSO₄) (50 mM stock in water): 1 µL (final concentration 1 mM)

    • Sodium Ascorbate (50 mM stock in water, freshly prepared): 1 µL (final concentration 1 mM)

Note: Reagents for the click reaction cocktail should be added in the order listed.

Experimental Workflow for In-Gel Fluorescence Analysis
  • Sample Preparation:

    • Experimental Sample: Culture cells and treat with an azide-modified metabolic precursor (e.g., an azido (B1232118) sugar or amino acid).

    • No Azide Control: Culture cells without the azide-modified metabolic precursor.

    • Prepare cell lysates for all samples by washing the cells with PBS and then lysing in Lysis Buffer.

    • Determine the protein concentration of each lysate using a standard protein assay.

  • Click Chemistry Reaction:

    • In separate microcentrifuge tubes, aliquot 50 µg of protein lysate for each sample and control.

    • Experimental Sample: Add the complete Click Reaction Cocktail.

    • No Azide Control: Add the complete Click Reaction Cocktail.

    • No Copper Catalyst Control: Prepare a "No Copper" Click Reaction Cocktail by omitting the CuSO₄ and Sodium Ascorbate. Add this cocktail to an aliquot of the experimental lysate.

    • No this compound Probe Control: Prepare a "No Probe" Click Reaction Cocktail by omitting the this compound. Add this cocktail to an aliquot of the experimental lysate.

    • Incubate all reactions for 1 hour at room temperature, protected from light.

  • Protein Precipitation and Sample Preparation for SDS-PAGE:

    • Precipitate the protein from each reaction using a chloroform/methanol (B129727) extraction or a compatible protein precipitation kit.

    • Wash the protein pellets with methanol to remove excess reagents.

    • Resuspend the dried pellets in 1X SDS-PAGE sample buffer.

  • In-Gel Fluorescence Scanning and Analysis:

    • Run the samples on a polyacrylamide gel.

    • Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy5 (e.g., ~650 nm excitation and ~670 nm emission).

    • After fluorescence scanning, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize the protein loading in each lane.

    • Quantify the fluorescence intensity of the bands in the experimental and negative control lanes. The signal in the negative control lanes should be significantly lower than in the experimental lane.

Logical Workflow for Negative Controls

The following diagram illustrates a logical workflow for implementing and interpreting negative controls in a this compound click chemistry experiment.

G Workflow for Negative Controls in this compound Click Chemistry cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis cluster_2 Interpretation A Experimental Sample (with azide and all click reagents) E Perform Click Reaction and In-Gel Fluorescence Scan A->E B No Azide Control (no azide-labeled biomolecule) B->E C No Copper Catalyst Control (no CuSO4/Ascorbate) C->E D No this compound Probe Control (no this compound) D->E F Quantify Fluorescence Signal E->F G Signal in Experimental > Signal in All Controls? F->G H High Signal in No Azide Control? G->H No K Specific Labeling Achieved G->K Yes I High Signal in No Copper Control? H->I No L Troubleshoot: Non-specific This compound binding H->L Yes J High Signal in No Probe Control? I->J No M Troubleshoot: Non-specific This compound adsorption I->M Yes N Troubleshoot: Autofluorescence J->N Yes

References

Confirming Covalent Attachment of Cy5-YNE to Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological research and drug development. Among the array of available fluorophores, Cy5-YNE, an alkyne-functionalized cyanine (B1664457) dye, has gained prominence for its utility in bioorthogonal ligation via "click chemistry." Confirmation of this covalent attachment is paramount for the accuracy and reproducibility of downstream applications. This guide provides an objective comparison of methods to confirm the successful conjugation of this compound to biomolecules, alongside a performance comparison with alternative fluorescent probes and labeling strategies.

Methods for Confirming Covalent Attachment of this compound

Several robust methods can be employed to verify the covalent linkage of this compound to a target biomolecule. The choice of method often depends on the nature of the biomolecule, the required level of detail, and the available instrumentation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

A straightforward and widely used technique, SDS-PAGE separates proteins based on their molecular weight. When a protein is successfully labeled with this compound, its molecular weight increases slightly. This shift can be visualized by in-gel fluorescence scanning, providing a clear indication of covalent attachment.

Key Advantages:

  • Simple and readily available technique.

  • Provides a clear visual confirmation of labeling.

  • Can be used to assess the specificity of labeling to the target protein.

Limitations:

  • May not be sensitive enough to detect very small molecular weight shifts.

  • Does not provide information on the site of labeling.

Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive and precise method to confirm covalent modification. Both intact protein analysis and peptide-level analysis can be employed.

  • Intact Protein Analysis: The mass of the unlabeled biomolecule is compared to the mass of the labeled biomolecule. An increase in mass corresponding to the molecular weight of this compound confirms covalent attachment.

  • Peptide Mapping (Bottom-Up Proteomics): The labeled protein is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method not only confirms the attachment but can also identify the specific amino acid residue(s) to which the dye is attached[1].

Key Advantages:

  • Provides unambiguous confirmation of covalent attachment with high precision[1].

  • Peptide mapping can identify the exact site of labeling.

  • Can be used to quantify the extent of labeling.

Limitations:

  • Requires access to specialized mass spectrometry equipment.

  • Data analysis can be complex.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. By measuring the absorbance of the conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (around 650 nm for Cy5), the DOL can be calculated. A non-zero DOL confirms the presence of the dye on the biomolecule.

Key Advantages:

  • Provides a quantitative measure of labeling efficiency.

  • Relatively simple and quick to perform.

Limitations:

  • Does not provide information on the site of labeling.

  • Requires accurate knowledge of the extinction coefficients of the protein and the dye.

Comparison of this compound with Alternative Fluorescent Probes

The choice of fluorescent probe is critical and depends on the specific application. This compound is an excellent choice for click chemistry applications, but several alternatives exist.

Comparison of Alkyne-Functionalized Dyes

For researchers committed to the alkyne-azide cycloaddition strategy, several other fluorescent dyes are available in an alkyne-functionalized form. The following table provides a comparison of key performance characteristics.

PropertyCy5-AlkyneAlexa Fluor 647 AlkyneDyLight 650 Alkyne
Excitation Max (nm) ~649~650~652
Emission Max (nm) ~666~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Quantum Yield ~0.2Significantly higher than Cy5 conjugates[2]High
Photostability Less photostableSignificantly more photostable than Cy5[2][3]High
Brightness of Conjugates Prone to self-quenching at high DOLs[2][4]Less self-quenching, resulting in brighter conjugates[2][4]Designed for high dye-to-protein ratios
Comparison of Bioorthogonal Labeling Chemistries: CuAAC vs. SPAAC

This compound is typically conjugated to azide-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). An alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne-functionalized dye (e.g., DBCO-Cy5) and does not require a copper catalyst.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Generally fasterSlower than CuAAC
Biocompatibility Copper catalyst can be toxic to living cellsCopper-free, highly biocompatible
Specificity HighProne to non-specific reactions with thiols[2]
Labeling Efficiency Generally higherCan be lower than CuAAC[5]
Typical Dye Alkyne-functionalized (e.g., this compound)Cyclooctyne-functionalized (e.g., DBCO-Cy5)

Experimental Protocols

Detailed methodologies for the key experiments described above are provided below.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (prepare fresh, e.g., 100 mM in water)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • To your azide-modified protein solution (e.g., 1 mg/mL), add this compound to a final concentration of 100-200 µM.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

  • Add the catalyst premix to the protein-dye mixture to a final copper concentration of 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess reagents using a desalting column or dialysis.

Protocol for SDS-PAGE and In-Gel Fluorescence Scanning

Materials:

  • Labeled protein sample from the CuAAC reaction

  • Unlabeled protein sample (as a control)

  • SDS-PAGE gel and running buffer

  • Fluorescence gel scanner with appropriate excitation and emission filters for Cy5 (e.g., ~635 nm excitation, ~670 nm emission)

  • Coomassie blue or other total protein stain

Procedure:

  • Mix the labeled and unlabeled protein samples with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • Load the samples onto the SDS-PAGE gel and run the electrophoresis.

  • After electrophoresis, place the gel in the fluorescence scanner and acquire an image using the Cy5 settings. A fluorescent band should be visible at the molecular weight of the labeled protein.

  • Following fluorescence scanning, stain the gel with Coomassie blue to visualize all protein bands and confirm equal loading.

Protocol for Mass Spectrometry Analysis (Bottom-Up Proteomics)

This protocol outlines the general steps for identifying the site of this compound labeling on a protein.

Materials:

  • Purified this compound labeled protein

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting column

  • LC-MS/MS instrument

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • Search the resulting MS/MS data against the protein sequence database, including a modification corresponding to the mass of the clicked this compound moiety.

Visualizing Workflows and Relationships

Confirmation_Workflow cluster_labeling Bioconjugation Biomolecule Azide-Modified Biomolecule Cy5YNE This compound CuAAC CuAAC Reaction Labeled_Biomolecule Cy5-Labeled Biomolecule

Labeling_Comparison cluster_cyaac Copper-Catalyzed (CuAAC) cluster_spaac Strain-Promoted (SPAAC) Alkyne Terminal Alkyne (e.g., this compound) CuAAC_Reaction Cu(I) Catalyst Alkyne->CuAAC_Reaction Azide1 Azide Azide1->CuAAC_Reaction Triazole1 1,4-Regioisomer Triazole CuAAC_Reaction->Triazole1 Cyclooctyne Strained Cyclooctyne (e.g., DBCO-Cy5) SPAAC_Reaction No Catalyst Cyclooctyne->SPAAC_Reaction Azide2 Azide Azide2->SPAAC_Reaction Triazole2 Mixture of Regioisomers SPAAC_Reaction->Triazole2

References

Spectral Overlap Considerations for Cy5-YNE with Other Fluorophores: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In multicolor fluorescence-based assays, the careful selection of fluorophores is paramount to ensure data accuracy and prevent misleading results. Spectral overlap, the phenomenon where the emission spectrum of one fluorophore bleeds into the detection channel of another, can significantly compromise experimental outcomes. This guide provides a comprehensive comparison of Cy5-YNE with other commonly used far-red fluorophores, focusing on their spectral properties to aid in the selection of appropriate dye combinations and the implementation of corrective measures for spectral bleed-through.

Data Presentation: A Comparative Analysis of Far-Red Fluorophores

To facilitate the selection of suitable fluorophores for multiplexing with this compound, the following table summarizes the key spectral properties of this compound and several common alternatives. The proximity of excitation and emission maxima is a primary indicator of potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
This compound ~650[1]~680[1]~30
Cy5~649[2]~667-670[2][3]~18-21
Alexa Fluor 647~650~668~18
DyLight 650~652[4][5]~672[4][5]~20
ATTO 647N~644-646[6][7]~664-669[6][7]~20-25
iFluor 647~654[8]~670[8]~16

Note: Spectral properties can be influenced by the local environment (e.g., solvent, pH, conjugation to biomolecules). The values presented here are generally accepted maxima and should be used as a guide. For critical applications, it is recommended to measure the spectra of the specific conjugates under experimental conditions.

Mandatory Visualization: Understanding Spectral Overlap

The following diagram illustrates the concept of spectral overlap and the resulting bleed-through in a two-color fluorescence experiment.

Spectral_Overlap cluster_excitation Excitation cluster_fluorophores Fluorophores cluster_detection Detection Channels Excitation_Source Light Source (e.g., Laser) Cy5_YNE This compound Excitation_Source->Cy5_YNE Excite Other_Fluorophore Other Fluorophore Excitation_Source->Other_Fluorophore Excite Channel_1 Channel 1 (this compound) Cy5_YNE->Channel_1 Primary Emission Channel_2 Channel 2 (Other Fluorophore) Cy5_YNE->Channel_2 Bleed-through Other_Fluorophore->Channel_1 Bleed-through Other_Fluorophore->Channel_2 Primary Emission

Caption: Workflow illustrating spectral overlap and bleed-through.

Experimental Protocols: Quantifying and Correcting for Spectral Bleed-through

Accurate quantification of fluorescence signals in multicolor experiments necessitates the measurement and correction of spectral bleed-through. The following is a generalized protocol for quantifying bleed-through using the open-source software ImageJ.

I. Sample Preparation for Bleed-through Analysis

To accurately determine the bleed-through from one channel into another, it is essential to prepare control samples that are singly labeled with each fluorophore used in the multicolor experiment.

  • Unstained Control: A sample containing cells or tissue that has not been labeled with any fluorophore. This is used to determine the level of autofluorescence.

  • Single-Labeled Controls: For each fluorophore in the experiment (e.g., this compound, Alexa Fluor 488), prepare a separate sample labeled with only that fluorophore.

II. Image Acquisition
  • Microscope Setup: Use the same microscope settings (e.g., laser power, detector gain, pinhole size, exposure time) for acquiring images of the single-labeled controls and the multicolor-labeled experimental sample.

  • Image Channels: For each single-labeled control, acquire images in all the detection channels that will be used in the final experiment. For example, for a this compound single-labeled control, acquire an image in the this compound channel and in the channel intended for the other fluorophore(s).

III. Quantification of Bleed-through using ImageJ

The following steps outline how to measure the mean fluorescence intensity to calculate the bleed-through coefficient.

  • Open Images: Open the images of a single-labeled control in ImageJ.

  • Split Channels: If the image is a multi-channel file, split the channels by navigating to Image > Color > Split Channels.

  • Region of Interest (ROI) Selection:

    • On the image from the primary channel for the fluorophore (e.g., the this compound channel for the this compound-labeled sample), use the selection tools (e.g., Freehand, Oval, or Rectangle) to draw several ROIs over the fluorescently labeled structures.

    • Also, draw several ROIs in background regions where there is no specific staining.

  • Measure Intensity:

    • Go to Analyze > Set Measurements... and ensure that "Mean gray value" is selected.

    • With the ROIs still active, go to the image of the bleed-through channel (the channel where the signal is not expected).

    • Go to Analyze > Measure to obtain the mean fluorescence intensity within the ROIs for the bleed-through signal.

    • Repeat this measurement for the primary channel image.

  • Calculate Bleed-through Coefficient:

    • For each ROI, subtract the mean background intensity from the mean intensity of the labeled region for both the primary and bleed-through channels.

    • The bleed-through coefficient is the ratio of the background-corrected mean intensity in the bleed-through channel to the background-corrected mean intensity in the primary channel.

    • Average the coefficients from multiple ROIs to get a reliable value.

    Formula: Bleed-through Coefficient = (Mean Intensity_Bleed-through - Mean Intensity_Background_Bleed-through) / (Mean Intensity_Primary - Mean Intensity_Background_Primary)

IV. Correction of Spectral Bleed-through

Once the bleed-through coefficients are determined, they can be used to correct the images from the multicolor experiment. This is typically done using image processing software that allows for linear unmixing or simple image arithmetic.

Image Arithmetic in ImageJ:

  • Open the multi-channel image of your experimental sample.

  • Split the channels.

  • Use the Image > Math > Subtract... function.

  • To correct the image in Channel A for bleed-through from Channel B, subtract the image from Channel B multiplied by the bleed-through coefficient of B into A from the image of Channel A.

    Corrected Image A = Image A - (Image B * Bleed-through_B_into_A)

By carefully considering the spectral properties of fluorophores and applying these correction methods, researchers can significantly improve the accuracy and reliability of their multicolor fluorescence data.

References

Cy5-YNE: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance of Cy5-YNE, a cyanine-based fluorescent dye functionalized with an alkyne group for click chemistry applications. It offers a comparative analysis with other commercially available alkyne-functionalized far-red dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Performance Comparison of Far-Red Alkyne Dyes

The selection of a fluorescent probe is critical for the success of sensitive applications such as fluorescence microscopy, flow cytometry, and proteomics. Key performance indicators include quantum yield (QY), photostability, and the resulting signal-to-noise ratio (SNR). While Cy5 has been a workhorse in fluorescence imaging, a new generation of dyes often offers enhanced photophysical properties.

Below is a summary of the available quantitative data for this compound and its common alternatives. It is important to note that direct, peer-reviewed, head-to-head comparisons of the alkyne-functionalized versions of these dyes are limited in the literature. The data presented is compiled from manufacturer specifications and research articles that have characterized these fluorophores, often in their amine-reactive (NHS ester) forms, which are expected to have similar core photophysical properties.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (QY)Photostability
This compound ~649~666~250,000~0.2Moderate
Alexa Fluor 647 Alkyne ~650~668~270,000~0.33High
DyLight 650 Alkyne ~652~672~250,000Not widely reportedHigh
iFluor 647 Alkyne ~650~670~250,000Not widely reportedHigh

Key Observations:

  • Brightness: Alexa Fluor 647 is generally considered brighter than Cy5 due to its higher quantum yield.[1] The brightness of DyLight 650 and iFluor 647 is marketed as being comparable or superior to Cy5, though independent quantitative data is less available.

  • Photostability: Alexa Fluor 647 exhibits significantly better photostability than Cy5, making it more suitable for demanding applications that require prolonged or intense illumination, such as super-resolution microscopy.[1] DyLight 650 is also reported to have superior photostability compared to traditional cyanine (B1664457) dyes like Cy5.[2]

  • Spectral Properties: All the compared dyes have similar excitation and emission spectra, making them compatible with standard laser lines (e.g., 633 nm, 647 nm) and filter sets for Cy5.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for common applications of this compound.

Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • DMSO or DMF for dissolving this compound

  • Desalting column for purification

Protocol:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (e.g., 1 mg at 2-10 mg/mL) with the copper-chelating ligand (final concentration 1-5 mM).

    • Add this compound to the reaction mixture. A 2- to 5-fold molar excess of the dye over the protein is a good starting point.

    • Add CuSO₄ to a final concentration of 0.5-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Workflow for Protein Labeling via CuAAC

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis azide_protein Azide-modified Protein mix Mix Components azide_protein->mix cy5_yne This compound cy5_yne->mix reagents CuSO4, Ascorbate, Ligand reagents->mix incubate Incubate at RT mix->incubate purify Desalting Column incubate->purify analyze Determine DOL purify->analyze

Protein labeling workflow using CuAAC.

Immunofluorescence Imaging

This protocol outlines the use of this compound for the detection of azide-labeled biomolecules in fixed cells.

Materials:

  • Cells cultured on coverslips containing azide-labeled target molecules

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Click reaction cocktail (this compound, CuSO₄, sodium ascorbate, ligand in PBS)

  • Wash buffer (PBS)

  • Antifade mounting medium with DAPI

Protocol:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail. A typical cocktail includes:

      • 1-10 µM this compound

      • 1 mM CuSO₄

      • 10 mM Sodium Ascorbate (freshly prepared)

      • 5 mM THPTA or TBTA

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain nuclei with DAPI.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).

Immunofluorescence Workflow with Click Chemistry

G start Azide-labeled cells on coverslip fix Fixation (PFA) start->fix permeabilize Permeabilization (Triton X-100) fix->permeabilize block Blocking (BSA) permeabilize->block click Click Reaction with this compound block->click wash Wash (PBS) click->wash mount Mount with DAPI wash->mount image Fluorescence Microscopy mount->image

Immunofluorescence protocol using click chemistry.

Flow Cytometry

This protocol is for the analysis of cell populations with azide-labeled components using this compound.

Materials:

  • Single-cell suspension containing azide-labeled cells

  • Fixation/Permeabilization buffer

  • Click reaction buffer (PBS-based)

  • Click reaction components (this compound, CuSO₄, sodium ascorbate, ligand)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Harvest and wash cells, then prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL.

  • Fixation and Permeabilization:

    • Fix and permeabilize the cells using a commercially available fixation/permeabilization kit or a standard protocol (e.g., 4% PFA followed by 90% methanol (B129727) or a detergent-based buffer).

  • Click Reaction:

    • Wash the fixed/permeabilized cells with PBS.

    • Resuspend the cell pellet in the click reaction cocktail (see Immunofluorescence protocol for components, adjust concentrations as needed for suspension cells).

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with flow cytometry staining buffer.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer equipped with a red laser (~640 nm) and an appropriate emission filter for Cy5.

Flow Cytometry Analysis Workflow

G start Single-cell suspension fix_perm Fixation & Permeabilization start->fix_perm click_label Click Labeling with this compound fix_perm->click_label wash Wash click_label->wash acquire Flow Cytometer Acquisition wash->acquire analyze Data Analysis acquire->analyze

Flow cytometry workflow with click chemistry labeling.

Conclusion

This compound is a valuable tool for bioorthogonal labeling in a variety of applications. However, for experiments that are particularly demanding in terms of photostability and brightness, alternatives such as Alexa Fluor 647 Alkyne may offer superior performance. Researchers should carefully consider the specific requirements of their experiments when selecting a far-red alkyne dye. The provided protocols offer a starting point for the use of this compound, and optimization may be necessary for specific experimental systems.

References

Safety Operating Guide

Proper Disposal of Cy5-YNE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Cy5-YNE, ensuring personnel safety and environmental compliance.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a fluorescent alkyne-containing dye. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Chemical and Safety Data Overview

PropertyValueReference
Chemical Name This compound (Sulfo-Cyanine5-alkyne)
Molecular Formula C36H43N3O7S2
Molecular Weight 693.87 g/mol
Appearance Dark blue powder
Solubility Good in DMSO and DMF, poorly soluble in water
Hazard Classification Harmful if swallowed. Very toxic to aquatic life with long lasting effects.Based on Sulfo-Cyanine5.5 alkyne SDS.
Storage -20°C in the dark, desiccated.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste. It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

2. Waste Segregation: Proper segregation of waste streams is the foundational step in safe disposal.

  • Solid Waste:

    • Examples: Contaminated gloves, pipette tips, weighing paper, and vials.

    • Procedure: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.

  • Liquid Waste:

    • Examples: Unused this compound solutions, reaction mixtures, and solvent rinses.

    • Procedure: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container material should be compatible with the solvents used. Under no circumstances should this compound waste be poured down the drain.

3. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Environmentally Hazardous").

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible chemicals.

4. Decontamination of Labware:

  • Initial Rinse: Rinse any reusable labware (e.g., glassware) that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). This initial rinsate must be collected as hazardous liquid waste.[1]

  • Subsequent Cleaning: After the initial solvent rinse, the labware can typically be washed with soap and water.

5. Final Disposal:

  • Once a waste container is full, ensure it is securely sealed.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Cy5_YNE_Disposal_Workflow This compound Disposal Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, Vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decontaminate Decontaminate Reusable Labware? solid_container->decontaminate liquid_container->decontaminate rinse Solvent Rinse (Collect as Liquid Waste) decontaminate->rinse Yes store Store Waste Securely in Designated Area decontaminate->store No wash Wash with Soap and Water rinse->wash wash->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cy5-YNE

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Cy5-YNE, ensuring the protection of laboratory personnel and the integrity of research.

This document provides comprehensive safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound (Sulfo-Cyanine5-alkyne). Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment. This compound and similar cyanine (B1664457) dye derivatives, such as Cy5-DBCO, are valuable reagents in bioconjugation and click chemistry.[1][2][3][4] However, like all chemical compounds, they require careful handling to mitigate potential hazards.

Hazard Identification and Risk Assessment

Safety Data Sheets (SDS) for analogous compounds like Cy5-DBCO indicate that these substances may cause skin irritation, serious eye irritation, and respiratory tract irritation.[5] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, a thorough risk assessment should be conducted before any procedure involving this compound to establish appropriate engineering controls, administrative controls, and personal protective equipment (PPE) requirements.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is paramount to prevent direct contact with this compound. The following table summarizes the recommended PPE for various stages of handling the compound.

Activity Eye and Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting (Powder) Safety goggles with side shields or a face shield.Nitrile gloves (double-gloving recommended).Full-length laboratory coat.NIOSH-approved respirator (e.g., N95 or P100) if not handled in a certified chemical fume hood.
Solution Preparation and Handling Safety goggles.Nitrile gloves.Full-length laboratory coat.Not generally required if performed in a well-ventilated area or fume hood.
Reaction Setup and Monitoring Safety goggles.Nitrile gloves.Full-length laboratory coat.Not generally required.
Waste Disposal Safety goggles.Nitrile gloves.Full-length laboratory coat.Not generally required.

Standard Operating Procedure for this compound

Following a standardized workflow is crucial for minimizing the risk of exposure and contamination.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a work area, preferably in a fume hood. don_ppe Don appropriate PPE as per the table. prep_area->don_ppe gather_materials Gather all necessary materials. don_ppe->gather_materials weigh Carefully weigh the this compound powder. gather_materials->weigh Proceed to handling dissolve Dissolve the powder in the appropriate solvent. weigh->dissolve reaction Perform the experimental procedure. dissolve->reaction decontaminate Decontaminate all surfaces and equipment. reaction->decontaminate Procedure complete dispose_waste Dispose of waste in designated, labeled containers. decontaminate->dispose_waste remove_ppe Remove PPE and wash hands thoroughly. dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Preparation and Weighing:

  • Work Area Preparation: Designate a specific area for handling this compound, ideally within a certified chemical fume hood to minimize inhalation exposure. Cover the work surface with disposable absorbent liners.

  • PPE: Before handling the compound, put on all required PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Weighing: Use an analytical balance to weigh the desired amount of this compound powder. Handle the powder carefully to avoid creating dust.

2. Solution Preparation:

  • Add the appropriate solvent to the vessel containing the weighed this compound.

  • Ensure the container is securely capped and mix gently until the solid is fully dissolved.

3. Disposal Plan:

  • Waste Collection: All disposable materials that have come into contact with this compound, including pipette tips, gloves, and absorbent paper, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as chemical waste in accordance with your institution's and local regulations. Do not pour chemical waste down the drain.

  • Container Decontamination: Any reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate should be collected as hazardous waste.

PPE Selection Logic

The choice of PPE should always be informed by a risk assessment of the specific procedure being performed. The following diagram illustrates a decision-making process for selecting the appropriate level of protection.

Decision Tree for PPE Selection with this compound start Start: Assess the procedure involving this compound is_powder Are you handling the solid powder? start->is_powder in_hood Is the work being done in a fume hood? is_powder->in_hood Yes is_solution Are you handling a solution? is_powder->is_solution No ppe_powder_hood Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_powder_hood Yes ppe_powder_bench Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95/P100 Respirator in_hood->ppe_powder_bench No end End: Proceed with the experiment ppe_powder_hood->end ppe_powder_bench->end ppe_solution Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_solution->ppe_solution Yes is_solution->end No ppe_solution->end

Caption: PPE selection guide for this compound handling.

By consistently implementing these safety measures, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cy5-YNE
Reactant of Route 2
Reactant of Route 2
Cy5-YNE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.